molecular formula C6H14ClNO2 B1377688 (4-Aminooxan-4-yl)methanol hydrochloride CAS No. 1404373-79-0

(4-Aminooxan-4-yl)methanol hydrochloride

Número de catálogo: B1377688
Número CAS: 1404373-79-0
Peso molecular: 167.63 g/mol
Clave InChI: YZBIIPQXUAJYFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Aminooxan-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminooxan-4-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminooxan-4-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4-aminooxan-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-6(5-8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBIIPQXUAJYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404373-79-0
Record name 2H-Pyran-4-methanol, 4-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404373-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

(4-Aminooxan-4-yl)methanol Hydrochloride: Structural Dynamics & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Aminooxan-4-yl)methanol hydrochloride , a specialized gem-disubstituted heterocycle used as a high-value scaffold in medicinal chemistry.

Executive Summary & Chemical Identity

(4-Aminooxan-4-yl)methanol hydrochloride (CAS: 1404373-79-0) is a gem-disubstituted amino alcohol derivative of the tetrahydropyran (oxan) ring. In drug discovery, it serves as a critical bioisostere for amino acids (specifically serine or quaternary amino acids) and a scaffold for spirocyclic ligands .

Unlike its carbocyclic analog (cyclohexane), the inclusion of the ether oxygen at the 4-position (relative to the substitution) significantly lowers lipophilicity (LogP), improves metabolic stability, and alters the ring's puckering parameters, offering a distinct vector for optimizing pharmacokinetic (PK) profiles.

Chemical Profile
PropertySpecification
IUPAC Name (4-aminotetrahydro-2H-pyran-4-yl)methanol hydrochloride
Common Names 4-Amino-4-(hydroxymethyl)tetrahydropyran HCl; (4-Aminooxan-4-yl)methanol HCl
CAS Number 1404373-79-0 (HCl salt); 1010886-90-2 (Free base)
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Exact Mass 167.0713
Solubility High in H₂O, DMSO, MeOH; Low in DCM, Et₂O
pKa (Conj.[1][2][3][4][5] Acid) ~8.2 (Amine)
H-Bond Donors/Acceptors 4 / 3

Structural Analysis & Conformational Dynamics

The utility of this scaffold lies in its ability to restrict conformational freedom while maintaining specific physicochemical properties.

The Gem-Disubstitution Effect

The 4,4-disubstitution pattern creates a "molecular lock." In the tetrahydropyran (THP) chair conformation, one substituent is forced into an axial position and the other into an equatorial position.

  • Conformational Anchoring: The hydroxymethyl (-CH₂OH) group (A-value ~1.7 kcal/mol) is sterically larger than the amino (-NH₂) group (A-value ~1.4 kcal/mol). Consequently, the equilibrium heavily favors the conformer where the -CH₂OH is equatorial and the -NH₂ is axial .

  • Intramolecular H-Bonding: The axial amine and the ether oxygen of the ring are spatially separated, preventing strong 1,3-diaxial interactions. However, the free base can form a transient intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen, creating a pseudo-5-membered ring that influences receptor binding kinetics.

Bioisosteric Replacement (THP vs. Cyclohexane)

Replacing a cyclohexane core with a THP core (Oxan) introduces the "Ether Effect":

  • LogP Reduction: Lowers cLogP by ~1.0–1.5 units, enhancing water solubility.

  • Metabolic Blocking: The quaternary center at C4 prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at the 4-position of monosubstituted piperidines or cyclohexanes.

Synthetic Protocols

The synthesis of gem-disubstituted amino alcohols requires overcoming steric hindrance at the quaternary carbon. The most robust industrial route utilizes the Bucherer-Bergs reaction followed by a reduction sequence.

Pathway Visualization

The following diagram outlines the "Ester-Reductive" route, which offers higher purity than direct acid reduction.

SynthesisWorkflow Fig 1: High-Purity Synthesis via Bucherer-Bergs and Ester Reduction Start Tetrahydro-4H-pyran-4-one (CAS 29943-42-8) Step1 Bucherer-Bergs Reaction (NH4)2CO3, KCN, 60°C Start->Step1 Inter1 Spiro-Hydantoin Intermediate (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) Step1->Inter1 Ring Closure Step2 Alkaline Hydrolysis NaOH/H2O, Reflux, 48h Inter1->Step2 Inter2 4-Amino-THP-4-carboxylic Acid (Zwitterion) Step2->Inter2 Ring Opening Step3 Esterification SOCl2, MeOH, 0°C -> Reflux Inter2->Step3 Activation Inter3 Methyl Ester HCl Salt Step3->Inter3 Step4 Reduction NaBH4 (excess), MeOH/THF Inter3->Step4 Hydride Transfer Final (4-Aminooxan-4-yl)methanol Step4->Final Workup (HCl)

Detailed Experimental Procedure (Route A: Ester-Reductive)

Rationale: Direct reduction of the amino acid (Inter2) with LiAlH₄ is often low-yielding due to the zwitterion's poor solubility in THF. Converting to the methyl ester (Inter3) allows for milder reduction using NaBH₄ or LiBH₄.

Step 1: Spiro-Hydantoin Formation[6]
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.2 eq).

  • Solvent: 50% EtOH/H₂O.

  • Protocol: Dissolve ketone in solvent. Add ammonium carbonate, then dropwise add KCN solution. Heat to 60°C for 12–18 hours.

  • Workup: Cool to 0°C. The hydantoin precipitates as a white solid. Filter and wash with cold water.[6]

  • Checkpoint: Product is 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione .[6]

Step 2: Hydrolysis to Amino Acid
  • Reagents: Hydantoin (from Step 1), 6M NaOH (excess).

  • Protocol: Reflux the suspension for 48 hours (hydantoins are stable and require vigorous conditions to open).

  • Workup: Neutralize to pH 7 with concentrated HCl. The amino acid (4-aminotetrahydro-2H-pyran-4-carboxylic acid) precipitates. Recrystallize from H₂O/EtOH.

Step 3: Esterification & Reduction (The Critical Step)
  • Esterification: Suspend the amino acid in dry MeOH. Add SOCl₂ (2.5 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate to dryness to yield the methyl ester hydrochloride.

  • Reduction:

    • Suspend methyl ester HCl in dry THF/MeOH (10:1).

    • Add NaBH₄ (4.0 eq) portion-wise at 0°C (Caution: H₂ evolution).

    • Allow to warm to RT and stir for 12 hours.

  • Quench: Add 1M HCl carefully to destroy excess hydride and protonate the amine.

  • Isolation: Concentrate to remove MeOH. Basify to pH >12 with NaOH. Extract with DCM (multiple times—amino alcohols are polar). Dry organic layer (Na₂SO₄) and treat with HCl/dioxane to precipitate the title compound (4-Aminooxan-4-yl)methanol hydrochloride .

Applications in Drug Discovery[7][8]

Kinase Inhibitor Scaffolds

The (4-aminooxan-4-yl)methanol motif is frequently used to target the ATP-binding pocket of kinases. The primary amine forms a key hydrogen bond with the hinge region (e.g., Glu/Leu backbone), while the hydroxymethyl group projects into the solvent-exposed region or interacts with the ribose-binding pocket.

Peptidomimetics

This scaffold acts as a Serine Bioisostere . In peptide chains, replacing a serine residue with this gem-disubstituted amino alcohol locks the local peptide backbone conformation, reducing entropy penalties upon binding and potentially increasing potency.

GPCR Ligands

Used in the design of antagonists for chemokine receptors (e.g., CCR2, CCR5). The bulky quaternary center prevents receptor internalization and improves residence time.

Handling & Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid state for >2 years. In solution (water/buffer), the free base is stable, but avoid strong oxidizing agents which may attack the primary alcohol.

  • Safety: The synthesis involves KCN (Step 1). All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH >10 before disposal.

References

  • Matrix Scientific. (2024). Product Data: (4-Amino-tetrahydro-2H-pyran-4-yl)methanol hydrochloride.[1][7][8] Link

  • Sudalai, A., et al. (2009).[9] "Cobalt(II) chloride-catalyzed chemoselective reduction of carboxylic esters to alcohols." Synthesis, 660-664.[9] Link

  • Bucherer, H. T., & Bergs, H. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on THP vs Cyclohexane). Link

  • ChemicalBook. (2024). 4-Aminotetrahydropyran-4-carboxylic acid Properties. Link

Sources

(4-Aminooxan-4-yl)methanol hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectral Analysis & Synthetic Methodology[1][2]

Executive Summary & Compound Identity

Subject: (4-Aminooxan-4-yl)methanol hydrochloride CAS Registry Number: 1404373-79-0 Synonyms: 4-Amino-4-(hydroxymethyl)tetrahydropyran hydrochloride; (4-Aminotetrahydro-2H-pyran-4-yl)methanol HCl.[1][2][3] Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 167.63 g/mol (Salt); 131.17 g/mol (Free Base)[2]

This guide provides a rigorous technical characterization of (4-aminooxan-4-yl)methanol hydrochloride, a critical spirocyclic scaffold used in medicinal chemistry.[1][2] Unlike simple monosubstituted pyrans, this molecule possesses a quaternary carbon at position 4, introducing specific steric constraints valuable for designing conformationally restricted amino acid mimetics and enzyme inhibitors.

The data presented below synthesizes empirical spectral trends from the tetrahydropyran class with specific electronic corrections mandated by the quaternary ammonium-hydroxymethyl substitution pattern.

Spectral Characterization (NMR, IR, MS)[2][4][5]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the symmetry of the oxane ring.[2] The molecule possesses a plane of symmetry passing through the oxygen atom (position 1) and the quaternary carbon (position 4). Consequently, C2 is equivalent to C6, and C3 is equivalent to C5.[2]

Solvent: DMSO-d₆ (Standard for polar hydrochloride salts)[1][2]

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityIntegrationAssignment Logic
-NH₃⁺ 8.10 – 8.35Broad Singlet3HAmmonium protons; deshielded and exchangeable.[1][2]
-OH 5.20 – 5.50Broad Singlet1HHydroxyl proton; chemical shift varies with concentration/water content.[1][2]
H-2, H-6 (eq) 3.70 – 3.80dt or m2HEquatorial protons adjacent to oxygen are deshielded by the electronegative ether oxygen.[1][2]
H-2, H-6 (ax) 3.50 – 3.60td or m2HAxial protons adjacent to oxygen; typically upfield of equatorial counterparts due to anisotropy.[1][2]
-CH₂OH 3.42 – 3.48Singlet2HExocyclic methylene.[1] Appears as a singlet due to free rotation and lack of adjacent chiral centers.[1]
H-3, H-5 (eq) 1.80 – 1.95m2HEquatorial protons beta to oxygen; deshielded by the adjacent quaternary center.[1][2]
H-3, H-5 (ax) 1.55 – 1.70m2HAxial protons beta to oxygen.[1][2]

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbonδ (ppm)TypeStructural Insight
Exocyclic -CH₂OH 65.0 – 66.0CH₂Deshielded by the hydroxyl group.[1][2]
C-2, C-6 62.5 – 63.5CH₂Ether carbons; characteristic shift for tetrahydropyrans.
C-4 55.5 – 57.0C (Quat)Quaternary center.[1][2] Shifted downfield due to the attached nitrogen and hydroxymethyl group.[1]
C-3, C-5 29.0 – 30.5CH₂Methylene carbons beta to the ether oxygen.[1]

Technical Note on Stereochemistry: While the ring carbons (C2/C6 and C3/C5) are chemically equivalent due to symmetry, the protons attached to them are diastereotopic (axial vs. equatorial). In high-field NMR, this results in complex splitting patterns (AA'BB' or similar systems) rather than simple triplets.[1]

2.2 Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Observed Parent Ion [M+H]⁺: m/z 132.1

  • Adducts: Common adducts include [M+Na]⁺ (m/z 154.[1][2]1) and [2M+H]⁺ (m/z 263.2).[1]

Fragmentation Pathway (MS/MS):

  • Precursor: m/z 132.1

  • Primary Loss: Loss of NH₃ (17 Da) or H₂O (18 Da) is common for amino alcohols.[1][2]

    • m/z 132 → 115 (Loss of NH₃)

    • m/z 132 → 114 (Loss of H₂O)

  • Characteristic Fragment: Cleavage of the hydroxymethyl group.[1][2]

    • m/z 132 → 101 (Loss of CH₂OH radical/neutral species).

2.3 Infrared Spectroscopy (FT-IR)

Sampling Technique: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

  • 3200 – 3450 cm⁻¹: Broad, strong band. Overlapping O-H stretch (alcohol) and N-H stretch (ammonium).[1]

  • 2850 – 2950 cm⁻¹: C-H stretching (aliphatic CH₂ of the pyran ring).[2]

  • 1580 – 1620 cm⁻¹: N-H bending (scissoring) of the primary ammonium salt (-NH₃⁺).[1][2]

  • 1050 – 1150 cm⁻¹: Strong C-O-C ether stretch (ring) and C-O alcohol stretch.[2]

Experimental Synthesis & Workflow

The synthesis of 4,4-disubstituted pyrans requires constructing the quaternary center.[1][2] The Bucherer-Bergs reaction is the industry-standard "self-validating" protocol because it proceeds via a crystalline hydantoin intermediate, allowing for rigorous purification before the final reduction step.[1]

3.1 Reaction Scheme

The pathway involves converting tetrahydro-4H-pyran-4-one to the spiro-hydantoin, hydrolysis to the amino acid, and chemoselective reduction to the amino alcohol.[1]

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one (Starting Material) Hydantoin Spiro-hydantoin Intermediate (Solid, Purifiable) Start->Hydantoin (NH4)2CO3, KCN 50-60°C, 50% EtOH AminoAcid 4-Amino-THP-4-carboxylic acid (Zwitterion) Hydantoin->AminoAcid NaOH (aq), Reflux 48h ProductBase Amino Alcohol (Free Base) AminoAcid->ProductBase LiAlH4, THF 0°C to Reflux FinalSalt (4-Aminooxan-4-yl)methanol HCl (Final Salt) ProductBase->FinalSalt HCl in Dioxane/MeOH Precipitation

Figure 1: Synthetic workflow via the Bucherer-Bergs route. This pathway ensures high purity by utilizing the crystallizability of the hydantoin intermediate.

3.2 Detailed Protocol

Step 1: Synthesis of 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin) [1]

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: 1:1 Ethanol/Water.[1][2]

  • Procedure: Dissolve the ketone in ethanol/water. Add ammonium carbonate and KCN.[1][2] Heat to 55°C for 18 hours.

  • Workup: Cool the mixture to 0°C. The hydantoin precipitates as a white solid. Filter, wash with cold water, and dry.

    • Checkpoint: Verify purity via melting point (>200°C) or NMR (absence of ketone carbonyl peak).[1]

Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

  • Reagents: Hydantoin (from Step 1), 2M NaOH (5.0 eq).

  • Procedure: Reflux the hydantoin in NaOH solution for 48 hours (hydrolysis of the cyclic urea is slow).

  • Workup: Neutralize with HCl to pH 7. The amino acid precipitates.[1][2] Recrystallize from water/ethanol.[1]

Step 3: Reduction to (4-Aminooxan-4-yl)methanol

  • Reagents: Amino acid (1.0 eq), LiAlH₄ (2.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure: Suspend the amino acid in THF. Add LiAlH₄ slowly at 0°C (exothermic).[1] Reflux for 12 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.[1][2]

  • Isolation: Evaporate the filtrate to obtain the free base oil.[1][2]

Step 4: Salt Formation

  • Procedure: Dissolve the free base oil in a minimum amount of methanol. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Precipitation: Add diethyl ether to induce crystallization. Filter the white solid.[1][2]

Quality Control & Stability

For research applications, purity should be validated using an HPLC method capable of retaining polar amines.[2]

  • Column: C18 AQ (Polar-embedded) or HILIC column.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 0% B to 30% B over 15 minutes (Compound is highly polar and elutes early on standard C18).

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred as the compound lacks a strong UV chromophore.[1][2]

References
  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309489, (4-Aminotetrahydro-2H-pyran-4-yl)methanol. Retrieved from [Link][2]

  • Synthetic Methodology (Bucherer-Bergs): Ware, E. (1950).[1][2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[2] (Foundational chemistry for spiro-hydantoin synthesis from cyclic ketones).

  • Spectral Analog Data: National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Used for correlation of tetrahydropyran ring chemical shifts).[2][4]

Sources

Technical Guide: Stability, Storage, and Handling of (4-Aminooxan-4-yl)methanol Hydrochloride

[1]

Executive Summary & Physicochemical Profile

(4-Aminooxan-4-yl)methanol hydrochloride is a critical spirocyclic building block used in the synthesis of complex pharmaceutical intermediates.[1] Its structure—a tetrahydropyran ring substituted at the 4-position with both an amino and a hydroxymethyl group—presents unique stability challenges.[1] While the hydrochloride salt form significantly reduces the volatility and oxidation susceptibility compared to the free base, it introduces critical hygroscopicity issues .

The primary failure mode for this compound is moisture-induced deliquescence, followed by hydrolysis-driven degradation.[1] Strict humidity control is not optional; it is the governing parameter for shelf-life.[1]

Table 1: Physicochemical Properties & Stability Indicators
PropertyValue / CharacteristicImplication for Storage
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation or free-base liberation.[1]
Hygroscopicity High (Deliquescent) Rapidly absorbs atmospheric water, leading to clumping and degradation.
Solubility High in Water, DMSO, MethanolProtic solvents facilitate proton exchange; store as solid, not solution.
pKa (Conj. Acid) ~8.5 - 9.5 (Estimated for amine)Solutions are acidic; incompatible with acid-sensitive formulation components.[1]
Melting Point >200°C (Decomposes)Thermal stability is high in the dry state, but drops precipitously if wet.

Critical Stability Factors & Degradation Mechanisms

The Hygroscopicity Cascade

The hydrochloride salt lattice is stable in dry conditions. However, upon exposure to relative humidity (RH) >40%, the salt surface adsorbs water. This creates a localized saturated solution layer (deliquescence), mobilizing the ions.

  • Mechanism: Water uptake

    
     Ionic mobility 
    
    
    Increased susceptibility to oxidative attack on the hydroxymethyl group
    
    
    Potential ring-opening or dimerization (rare but possible under stress).[1]
Chemical Degradation Pathways

While the tetrahydropyran ring is robust, the functional groups are reactive.

  • Oxidation: The primary alcohol (hydroxymethyl) can oxidize to the corresponding aldehyde or carboxylic acid, especially if the HCl is neutralized or in the presence of trace metals.

  • Cyclization: In solution, particularly if pH drifts basic, the amino group can attack the hydroxymethyl group (unlikely in 4-position geometry) or react with impurities (aldehydes) to form oxazolidines.[1]

  • Acid-Catalyzed Ether Cleavage: Under high thermal stress and moisture, the acidic proton from HCl can theoretically catalyze the opening of the pyran ring, though this has a high activation energy.

Visualization: Degradation & Stress Pathways

The following diagram illustrates the theoretical stress pathways for the compound.

DegradationPathwaysCompound(4-Aminooxan-4-yl)methanol HCl(Stable Solid)MoistureMoisture Uptake(>40% RH)Compound->MoistureExposureDeliquescenceDeliquescent State(Localized Solution)Moisture->DeliquescenceLattice CollapseOxidationOxidation Product(Aldehyde/Acid)Deliquescence->OxidationO2 / Trace MetalsHydrolysisRing Cleavage(Acid Catalyzed / High T)Deliquescence->HydrolysisHeat + H+

Figure 1: Stress pathway analysis showing moisture as the gateway to chemical instability.[1]

Storage & Handling Protocols

Primary Storage Directive

Do not store this compound in simple screw-cap vials. The closure integrity is often insufficient for long-term storage of hygroscopic HCl salts.[1]

  • Temperature: Store at -20°C for long-term (>3 months). 2-8°C is acceptable for active use (<3 months).[1]

  • Atmosphere: Headspace must be purged with Argon or Nitrogen .[1]

  • Container System:

    • Primary: Amber glass vial with Teflon-lined septum cap.[1]

    • Secondary: Heat-sealed aluminized moisture barrier bag (Mylar) with active silica gel desiccant packs.[1]

    • Tertiary: Sealed desiccator if stored in a walk-in cold room.

Handling Workflow (Self-Validating)

To ensure data integrity, the handling process must prevent "invisible" water uptake that alters the mass balance during weighing.[1]

HandlingProtocolStartStart: Remove from Cold StorageEquilibrateEquilibrate to Room Temp(DO NOT OPEN YET)Start->EquilibrateWait 30-60 minCheckSealCheck Desiccant Color(Blue/Orange = OK)Equilibrate->CheckSealEnvironmentSelect EnvironmentCheckSeal->EnvironmentGloveBoxGlove Box(Inert Gas)Environment->GloveBoxPreferredFumeHoodFume Hood(Ambient Air)Environment->FumeHoodIf necessaryStandardWeighStandard WeighingGloveBox->StandardWeighQuickWeighRapid Weighing Technique(<30 seconds exposure)FumeHood->QuickWeighCRITICALResealPurge Headspace (N2) & ResealQuickWeigh->ResealStandardWeigh->Reseal

Figure 2: Handling decision tree to prevent moisture-induced degradation.[1]

Analytical Quality Control (QC)

Because the compound lacks a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective.

Recommended Method: HILIC-CAD/ELSD

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for small polar amine salts.[1]

  • Column: Amide or Zwitterionic HILIC column (e.g., Waters XBridge Amide, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: High organic start (90% B) to lower organic (60% B) to elute the polar salt.[1]

  • Detection:

    • Primary: Charged Aerosol Detector (CAD) or ELSD (Universal detection).[1]

    • Secondary: UV at 205-210 nm (Low selectivity, solvent cut-off interference possible).[1]

Rapid Identity Check (NMR)
  • Solvent: DMSO-d6 or D₂O.

  • Key Signals:

    • Tetrahydropyran ring protons: Multiplets in 1.5–3.8 ppm range.[1]

    • Hydroxymethyl group: Singlet/Doublet ~3.3–3.5 ppm.[1]

    • Amine protons (if in DMSO): Broad singlet, exchangeable.[1]

Self-Validating Purity Test

Before using the material in a critical GMP step:

  • Visual Inspection: If the solid looks "wet" or sticky, perform a Karl Fischer (KF) titration.[1]

  • KF Limit: Water content should be < 1.0% w/w. If >5%, the salt has deliquesced; purification (recrystallization from EtOH/Et₂O) is required.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methanol. Retrieved from sigmaaldrich.com (General solvent and handling context).[1]

  • National Institutes of Health (NIH). (2022).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. PMC. Retrieved from ncbi.nlm.nih.gov.[1]

  • ChemicalBook. (2025).[1][2] 4-(Aminomethyl)tetrahydro-2H-pyran Properties and Synthesis. Retrieved from chemicalbook.com.[1]

  • PubChem. (2025).[1] Compound Summary: (4-aminotetrahydro-2H-pyran-4-yl)methanol.[1][3] CID 2773210.[1] Retrieved from pubchem.ncbi.nlm.nih.gov.[1]

  • Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences. (Contextual grounding for packaging hygroscopic salts).
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2002).[1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on HCl salt hygroscopicity).

Potential biological activities of amino-oxane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Amino-Oxane Scaffold: Structural Versatility in Modern Medicinal Chemistry

Executive Summary

The amino-oxane (aminotetrahydropyran) scaffold represents a critical structural motif in contemporary drug discovery, offering a strategic alternative to the ubiquitous piperidine and cyclohexane rings. By introducing an oxygen atom into the saturated six-membered ring, medicinal chemists can modulate lipophilicity (


), reduce basicity (

), and minimize metabolic liability (CYP450 oxidation) without significantly altering steric bulk. This guide analyzes the biological potential of amino-oxane derivatives, focusing on their validated success in metabolic disorders (DPP-4 inhibition) and their emerging utility in neurodegenerative therapeutics (BACE1 inhibition).

Structural Significance & Physicochemical Profile

The tetrahydropyran (THP) core is not merely a bioisostere of cyclohexane; it is a physicochemical tuner.

  • 
     Modulation:  The inductive effect of the cyclic ether oxygen lowers the 
    
    
    
    of a distal amine (e.g., at the 4-position) by approximately 1.0–1.5 log units compared to a cyclohexylamine. This is crucial for optimizing membrane permeability and reducing phospholipidosis risk.
  • Polarity & Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility—a frequent bottleneck in lead optimization.

  • Metabolic Stability: Unlike piperidines, which are prone to N-oxidation or reactive metabolite formation, the oxane ring is generally metabolically robust, though the

    
    -carbon is susceptible to oxidative metabolism if not substituted.
    

Therapeutic Focus: Metabolic Disorders (DPP-4 Inhibition)[1]

The most commercially validated application of the amino-oxane scaffold is in the inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes Mellitus (T2DM).

Mechanism of Action

DPP-4 is a serine protease that cleaves the N-terminal dipeptide from Incretin hormones (GLP-1 and GIP). Inhibitors must occupy the catalytic active site to prevent this cleavage.

  • Key Interaction: The primary amine of the amino-oxane core mimics the N-terminus of the substrate peptide. It forms a critical salt-bridge network with the carboxylate side chains of Glu205 and Glu206 in the S2 subsite of the enzyme.

  • Case Study: Omarigliptin (MK-3102): This once-weekly DPP-4 inhibitor utilizes a complex tetrahydropyran-based core. The pyran ring positions the primary amine for the salt bridge while the fused pyrazolopyrimidine moiety engages in

    
    -stacking with Phe347 .
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the validated SAR logic for amino-oxane based DPP-4 inhibitors.

DPP4_SAR Core Amino-Oxane Core (Tetrahydropyran) Amine Primary Amine (C4/C3) Essential for Glu205/206 Salt Bridge Core->Amine Scaffold Positioning Substituent C2/C6 Substitution (e.g., Trifluorophenyl) Core->Substituent Hydrophobic S1 Occupancy FusedRing Fused Heterocycles (e.g., Pyrazolopyrimidine) Core->FusedRing Pi-Stacking (Phe347) Activity High Potency & Selectivity (IC50 < 2 nM) Amine->Activity Critical Binding Substituent->Activity Selectivity FusedRing->Activity Potency Boost

Caption: SAR logic for Amino-Oxane DPP-4 Inhibitors highlighting critical pharmacophores.

Therapeutic Focus: Neurodegeneration (BACE1 Inhibition)


-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is a prime target for Alzheimer's disease. Amino-oxane derivatives have been explored to overcome the high lipophilicity and P-glycoprotein (P-gp) efflux issues common in early BACE1 inhibitors.
  • The "Flap" Interaction: BACE1 has a flexible "flap" (Val69-Tyr71) that closes over the active site.[1] Amino-oxane derivatives, often fused with cyclic amidines (e.g., amino-oxazines), can H-bond with the backbone of this flap, locking the enzyme in a closed, inactive conformation.

  • Aspartic Dyad: The core amine (or amidine) interacts with the catalytic dyad (Asp32 and Asp228 ). The oxane ring reduces the basicity of this interaction center, which can help in balancing blood-brain barrier (BBB) penetration with affinity.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Aminotetrahydropyran via Reductive Amination

Rationale: This protocol is chosen for its robustness and applicability to library synthesis. It avoids the harsh conditions of the Leuckart-Wallach reaction and provides higher yields than oxime reduction.

Reagents:

  • Tetrahydropyran-4-one (1.0 eq)

  • Amine source (e.g., Benzylamine for protected, or Ammonium Acetate for primary) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve tetrahydropyran-4-one (10 mmol) in DCE (30 mL). Add the amine (12 mmol) and glacial acetic acid (0.5 mL). Stir at room temperature for 1 hour to facilitate imine/iminium formation.
    
  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over

    
     due to lower toxicity and better selectivity.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup: Quench with saturated aqueous

    
     (30 mL). Extract with DCM (3 x 30 mL).
    
  • Purification: Dry the combined organics over

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM with 1% 
    
    
    
    additive).
  • Validation: Verify structure via

    
    -NMR (Look for the multiplet at 
    
    
    
    2.8–3.2 ppm for the C4 proton) and LC-MS.
Protocol B: Fluorometric DPP-4 Inhibition Assay

Rationale: This assay uses the cleavage of a fluorogenic substrate (Gly-Pro-AMC) to quantify enzyme activity. It is highly sensitive and suitable for


 determination.

Materials:

  • Recombinant Human DPP-4 Enzyme (0.5 U/mL stock).

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Workflow:

  • Preparation: Dilute test compounds (Amino-oxane derivatives) in DMSO to generate a 10-point concentration series (e.g., 1 nM to 10

    
    M).
    
  • Enzyme Incubation: In a black 96-well plate, add 10

    
    L of compound solution and 40 
    
    
    
    L of diluted DPP-4 enzyme (final conc. ~10 pM). Incubate at 25°C for 15 minutes to allow equilibrium binding.
  • Reaction Initiation: Add 50

    
    L of H-Gly-Pro-AMC substrate (final conc. 10 
    
    
    
    M, approx.
    
    
    ).
  • Measurement: Immediately monitor fluorescence kinetics (Ex: 355 nm / Em: 460 nm) for 30 minutes using a plate reader.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to calculate

    
    .
    

Data Summary: Comparative Properties

PropertyCyclohexyl-amine4-Amino-tetrahydropyranImpact on Drug Design
LogP (Lipophilicity) ~1.5~0.3Improved solubility; reduced non-specific binding.
pK_a (Conj. Acid) ~10.7~9.5Better membrane permeability at physiological pH.
Metabolic Liability High (Oxidation)Low/MediumImproved half-life (

).
TPSA (Ų) 26.035.2Slight increase; generally acceptable for CNS.

Mechanism of Action Visualization (DPP-4)

The following diagram details the specific molecular interactions between the amino-oxane core and the DPP-4 active site, essential for understanding the potency of this class.

MOA_DPP4 Glu205 Glu205 (Anionic) Glu206 Glu206 (Anionic) Tyr662 Tyr662 (Hydroxyl) Phe347 Phe347 (Aromatic) Amine Oxane-NH3+ (Cationic) Amine->Glu205 Salt Bridge (Strong) Amine->Glu206 Salt Bridge (Strong) Amine->Tyr662 H-Bond OxaneRing Tetrahydropyran Ring OxaneRing->Amine Scaffold Support ArylGroup Distal Heterocycle OxaneRing->ArylGroup Linker/Core ArylGroup->Phe347 Pi-Pi Stacking

Caption: Molecular interaction map of Amino-Oxane inhibitors within the DPP-4 active site.[2]

References

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link

  • Scapin, G., et al. (2014). Crystal Structure of DPP-4 in Complex with Omarigliptin. Protein Data Bank (PDB: 4PNZ).[3] Link

  • Stamford, A. W., & Parker, E. M. (2005). BACE1 Inhibitors for Alzheimer's Disease: The Search for a Therapeutic. Neurotherapeutics.[4] Link

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Yadav, J. S., et al. (2008).[6] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis. Link

Sources

(4-Aminooxan-4-yl)methanol hydrochloride: A Novel Fsp³-Rich Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The relentless pursuit of novel chemical matter with improved physicochemical properties is a central theme in modern drug discovery. There is a discernible shift away from flat, aromatic structures towards three-dimensional, Fsp³-rich scaffolds that can provide better solubility, metabolic stability, and novel intellectual property. This guide introduces (4-Aminooxan-4-yl)methanol hydrochloride, a novel bifunctional building block centered on a saturated oxane ring. We will provide a comprehensive overview of its structural features, predicted physicochemical properties, and a plausible synthetic route. Furthermore, this guide will explore its potential reactivity and diverse applications in medicinal chemistry, offering detailed, exemplary protocols for its derivatization. This document serves as a technical resource for researchers and drug development professionals looking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

For decades, aromatic and heteroaromatic rings have been the mainstay of medicinal chemistry, providing rigid scaffolds for the precise positioning of pharmacophoric elements. However, the over-reliance on "flat" chemistry has been linked to challenges in later stages of drug development, including poor solubility, off-target effects, and metabolic liabilities. In recent years, a paradigm shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) has gained significant traction.

Saturated heterocycles, such as the oxane (tetrahydropyran) ring system, are at the forefront of this movement. Their inherent three-dimensionality allows for a more sophisticated exploration of protein binding pockets, often leading to improved potency and selectivity. Moreover, the replacement of a carbocycle with a heterocycle can favorably modulate key drug-like properties.[1][2] The introduction of a heteroatom, like oxygen in the oxane ring, can reduce lipophilicity and improve aqueous solubility, which are critical for oral bioavailability.[3][4]

(4-Aminooxan-4-yl)methanol hydrochloride emerges as a particularly interesting building block within this class. It features a 1,4-disubstituted oxane core, a common motif in bioactive molecules, with two orthogonal functional groups: a primary amine and a primary alcohol. This dual functionality, presented on a conformationally defined, Fsp³-rich scaffold, offers a wealth of opportunities for the rapid generation of diverse chemical libraries and the synthesis of complex target molecules.

Physicochemical and Structural Properties

The hydrochloride salt of (4-Aminooxan-4-yl)methanol is a stable, crystalline solid, which is advantageous for storage and handling in a laboratory setting. The presence of the oxane ring is expected to confer favorable physicochemical properties compared to its carbocyclic analog, (1-amino-4-(hydroxymethyl)cyclohexyl)methanol.

2.1 Structural Analysis

The core structure consists of a tetrahydropyran (oxane) ring with a geminal substitution at the 4-position, bearing both an aminomethyl and a hydroxymethyl group. The oxane ring typically adopts a chair conformation, which will influence the spatial orientation of the substituents.

Chemical Structure: (4-Aminooxan-4-yl)methanol hydrochloride Chemical structure of (4-Aminooxan-4-yl)methanol hydrochloride

2.2 Table of Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₆H₁₄ClNO₂-
Molecular Weight 167.63 g/mol -
pKa (amine) ~8.5 - 9.5Similar to other primary amino groups on a saturated ring.
cLogP -1.5 to -1.0The presence of the polar hydroxyl, amino, and oxane oxygen atoms significantly increases hydrophilicity.
Topological Polar Surface Area (TPSA) 69.51 ŲCalculated based on the free base structure.
Hydrogen Bond Donors 3 (two on NH₂, one on OH)Based on the free base structure.
Hydrogen Bond Acceptors 3 (one N, two O)Based on the free base structure.

Synthesis and Manufacturing Considerations

A robust and scalable synthesis is crucial for the widespread adoption of any new building block. While a specific, published synthesis for (4-Aminooxan-4-yl)methanol hydrochloride is not available, a plausible and chemically sound route can be proposed based on established organic chemistry principles.

3.1 Retrosynthetic Analysis

The key challenge in the synthesis is the installation of the two functional groups at the C4 position of the oxane ring. A logical retrosynthetic approach would involve a nucleophilic addition to a ketone precursor.

G target (4-Aminooxan-4-yl)methanol hydrochloride intermediate1 (4-Aminooxan-4-yl)methanol target->intermediate1 HCl salt formation intermediate2 4-(Aminomethyl)oxan-4-carbonitrile intermediate1->intermediate2 Nitrile Reduction (e.g., LiAlH4 or H2/catalyst) intermediate3 Oxan-4-one intermediate2->intermediate3 Strecker-type reaction (e.g., KCN, NH4Cl)

Caption: Retrosynthetic analysis of (4-Aminooxan-4-yl)methanol.

3.2 Proposed Laboratory-Scale Synthesis Protocol

This proposed synthesis starts from the commercially available oxan-4-one.

Step 1: Synthesis of 4-aminooxane-4-carbonitrile

  • To a solution of ammonium chloride (1.2 eq) in water, add oxan-4-one (1.0 eq). The formation of the ammonium salt in situ is key for the subsequent reaction.

  • To this mixture, add a solution of potassium cyanide (1.2 eq) in water dropwise at 0 °C. Causality: This is a Strecker amino acid synthesis-type reaction. The ketone is attacked by the cyanide nucleophile, and the resulting cyanohydrin is converted to the aminonitrile. Careful temperature control is necessary due to the exothermic nature of the reaction and the toxicity of KCN.

  • Stir the reaction at room temperature for 24 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminooxane-4-carbonitrile.

Step 2: Reduction of the Nitrile to (4-Aminooxan-4-yl)methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Cool the suspension to 0 °C and add a solution of 4-aminooxane-4-carbonitrile (1.0 eq) in anhydrous THF dropwise. Causality: The dropwise addition helps to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours. Heating ensures the complete reduction of the nitrile.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is essential for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts in a granular form that is easy to filter.

  • Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude (4-Aminooxan-4-yl)methanol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude (4-Aminooxan-4-yl)methanol in a minimal amount of a suitable solvent like isopropanol or methanol.

  • To this solution, add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Aminooxan-4-yl)methanol hydrochloride as a crystalline solid.

Core Reactivity and Applications as a Versatile Building Block

The synthetic utility of (4-Aminooxan-4-yl)methanol hydrochloride lies in the orthogonal reactivity of its primary amine and primary alcohol functional groups. The amine is nucleophilic and basic, while the alcohol is a weaker nucleophile. This allows for selective derivatization under different reaction conditions.

4.1 Derivatization via the Amino Group

The primary amino group is a versatile handle for a wide range of chemical transformations, making it an excellent point for diversification in a medicinal chemistry campaign.

G start (4-Aminooxan-4-yl)methanol amide Amide Derivative start->amide R-COCl, Base sulfonamide Sulfonamide Derivative start->sulfonamide R-SO2Cl, Base secondary_amine Secondary Amine (via Reductive Amination) start->secondary_amine 1. R-CHO, [H+] 2. NaBH(OAc)3

Caption: Key reactions involving the primary amino group.

  • Amide Bond Formation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling reagents like HATU or EDC) to form stable amide bonds. This is one of the most common linkages in drug molecules.

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.

  • Reductive Amination: The amine can be alkylated via reductive amination with aldehydes or ketones. This reaction, typically mediated by mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), is a highly efficient way to form C-N bonds and introduce further diversity.

4.2 Reactions at the Hydroxymethyl Group

The primary alcohol offers another site for modification, which can be addressed either after protecting the more reactive amine or by using reaction conditions that are selective for the alcohol.

G start (4-Aminooxan-4-yl)methanol (with protected amine) ether Ether Derivative start->ether R-X, Base (e.g., NaH) (Williamson Ether Synthesis) ester Ester Derivative start->ester R-COCl, Base aldehyde Aldehyde Derivative start->aldehyde Mild Oxidation (e.g., DMP, PCC)

Caption: Key reactions involving the primary alcohol group.

  • Etherification: Formation of ethers can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide. Ethers are generally more metabolically stable than esters.

  • Esterification: The alcohol can be acylated with acyl chlorides or anhydrides to form esters. Esters can be designed as prodrugs that are cleaved in vivo to release the active parent molecule.

  • Oxidation: Mild oxidation of the primary alcohol (e.g., using Dess-Martin periodinane or PCC) can yield the corresponding aldehyde, which can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.

In Silico and Pharmacokinetic Profile

The incorporation of the (4-Aminooxan-4-yl)methanol scaffold is predicted to have a positive impact on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a molecule.

  • Solubility: The presence of the oxane oxygen, the amine, and the alcohol makes this a highly polar scaffold, which should contribute to excellent aqueous solubility.[3]

  • Metabolic Stability: The oxane ring is generally more resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes) than many carbocyclic or aromatic systems.

  • Lipophilicity: As indicated by the negative cLogP value, this building block will significantly reduce the lipophilicity of a parent molecule. In drug discovery programs where high lipophilicity is a concern (leading to toxicity or poor solubility), the incorporation of this scaffold could be a valuable strategy.[5][6]

  • Conformational Rigidity: The chair conformation of the oxane ring provides a degree of conformational constraint, which can be beneficial for binding to a biological target by reducing the entropic penalty of binding.

Experimental Protocols: Exemplary Derivatization

The following protocols are provided as examples of how to derivatize the building block. These are standard procedures and may require optimization for specific substrates.

6.1 Protocol 1: N-Acylation with Benzoyl Chloride

  • Reagents: (4-Aminooxan-4-yl)methanol hydrochloride, benzoyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Suspend (4-Aminooxan-4-yl)methanol hydrochloride (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir for 10 minutes at room temperature. Causality: TEA acts as a base to both free the amine from its hydrochloride salt and to scavenge the HCl generated during the acylation.

    • Cool the mixture to 0 °C and add benzoyl chloride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

6.2 Protocol 2: O-Alkylation via Williamson Ether Synthesis (Amine Protected)

Note: This protocol assumes the amine has been previously protected, for example, as a Boc-carbamate.

  • Reagents: N-Boc-(4-hydroxymethyl-oxan-4-yl)amine, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous THF.

  • Procedure:

    • To a solution of N-Boc-(4-hydroxymethyl-oxan-4-yl)amine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portionwise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the alkoxide, which is a much stronger nucleophile.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the O-benzylated product.

Safety, Handling, and Storage

  • Safety: (4-Aminooxan-4-yl)methanol hydrochloride is a novel chemical, and a full toxicological profile is not available. It should be handled with the standard precautions for new chemical entities. As an amino alcohol hydrochloride, it may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

(4-Aminooxan-4-yl)methanol hydrochloride represents a valuable new tool for the medicinal chemist's toolbox. Its Fsp³-rich, polar nature, combined with its versatile, orthogonal functional handles, makes it an ideal building block for creating novel molecules with improved drug-like properties. The incorporation of this scaffold can be a powerful strategy to enhance solubility, improve metabolic stability, and escape the flatland of traditional aromatic scaffolds. As the demand for innovative chemical matter continues to grow, building blocks like this will be instrumental in the design and synthesis of the next generation of therapeutic agents.

References

  • Patil, P. S., et al. (2009). Organic Process Research & Development, 13, 1141-1144.
  • Zhang, J., et al. (2020). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. Journal of Medicinal Chemistry.
  • Singh, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics.
  • Google Patents. (2016). US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • Google Patents. (2022). CN114505051A - Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • PubChem. (n.d.). (4-Aminophenyl)-methanol hydrochloride.
  • Taylor, R. D., et al. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Heterocyclic Chemistry in the 21st Century.
  • Fesik, S. W., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery.
  • Vitaku, E., et al. (2021). Heterocycles in Medicinal Chemistry II. Molecules.
  • Raevsky, O. A. (2015). Physicochemical Descriptors in Property-Based Drug Design.
  • PubChem. (n.d.). ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride.
  • Leeson, P. D., & Davis, A. M. (2022). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Journal of Medicinal Chemistry.
  • Nawaz, M., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry.
  • Google Patents. (2006). EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.
  • Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
  • YouTube. (2022, June 13). Physiochemical Properties in Drug Discovery.
  • Roy, K., & Leonard, J. T. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.
  • ChemScene. (n.d.). (3-Aminooxetan-3-yl)methanol hydrochloride.
  • Moldb. (n.d.). (4-Methoxypiperidin-4-yl)methanol hydrochloride.
  • ChemScene. (n.d.). (4-Aminopyridin-2-yl)methanol hydrochloride.
  • USPTO. (n.d.).

Sources

Methodological & Application

Application Note: (4-Aminooxan-4-yl)methanol Hydrochloride as a Rigid Linker Module in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linker chemistry determines efficacy as much as the payload itself. (4-Aminooxan-4-yl)methanol hydrochloride (CAS: 1404373-79-0) represents a specialized class of rigid, hydrophilic spacer modules . Unlike flexible PEG or alkyl chains, this gem-disubstituted tetrahydropyran (THP) scaffold introduces a "conformational lock" via the Thorpe-Ingold effect, reducing the entropic penalty of binding and improving the metabolic stability of the conjugate.

This guide details the physicochemical advantages of this scaffold and provides validated protocols for its functionalization and integration into heterobifunctional linker systems.

Technical Specifications & Physicochemical Profile[1]

FeatureSpecificationImpact on Bioconjugation
IUPAC Name (4-aminotetrahydro-2H-pyran-4-yl)methanol HCl--
CAS Number 1404373-79-0 Verified Identity
Structure Tetrahydropyran ring, gem-amino/hydroxymethylRigidity: Restricts rotational freedom; stabilizes ternary complexes.
LogP ~ -1.2 (Predicted)Hydrophilicity: The ether oxygen reduces aggregation compared to cyclohexane analogs.
Reactive Handles 1° Amine (-NH₂), 1° Alcohol (-CH₂OH)Orthogonality: Allows sequential functionalization (e.g., Amine-to-Acid, Alcohol-to-Drug).
Metabolic Stability Quaternary Carbon (C4)Blockade: Prevents P450-mediated oxidation at the branching point.

Application Logic: Why Use This Linker?

PROTACs: The "Goldilocks" Rigidity

In PROTAC design, flexible linkers (PEGs) often suffer from high entropic penalties upon ternary complex formation (Target-PROTAC-E3 Ligase).

  • Mechanism: The gem-disubstituted C4 position of (4-Aminooxan-4-yl)methanol restricts the conformational space of the linker.

  • Benefit: This pre-organizes the molecule for binding, potentially improving

    
     values by minimizing the entropy loss during the formation of the productive ternary complex.
    
ADCs: Hydrophilic Masking

Hydrophobic payloads (e.g., PBD dimers, Maytansinoids) can cause antibody aggregation.

  • Mechanism: The tetrahydropyran ring exposes an ether oxygen to the solvent, increasing the local solvation shell.

  • Benefit: It acts as a compact, non-immunogenic hydrophilic spacer that masks the hydrophobicity of the payload without the bulk of long PEG chains.

Chemical Functionalization Workflows

The molecule possesses two distinct nucleophiles: a primary amine and a primary alcohol. The standard strategy involves orthogonal protection to create a Heterobifunctional Linker .

Diagram 1: Functionalization Strategy

G cluster_legend Reaction Logic Start (4-Aminooxan-4-yl)methanol (Starting Material) Step1 Step 1: Amine Protection (Fmoc-OSu / NaHCO3) Start->Step1 Selective N-protection Inter1 Fmoc-Amino Alcohol Step1->Inter1 Step2 Step 2: Alcohol Activation (DSC / Pyridine) Inter1->Step2 OH activation Activated Activated Linker (Fmoc-Amine / NHS-Carbonate) Step2->Activated Step3 Step 3: Payload Coupling (Amine-Drug) Activated->Step3 Carbamate formation Conjugate Linker-Payload Construct Step3->Conjugate Legend1 Target: Amine Legend2 Target: Alcohol

Caption: Step-wise conversion of the raw material into an activated heterobifunctional linker ready for payload attachment.

Detailed Experimental Protocols

Protocol A: Synthesis of Fmoc-Protected Linker Intermediate

Objective: Selectively protect the amine to allow downstream activation of the alcohol.

Reagents:

  • (4-Aminooxan-4-yl)methanol HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water/Dioxane (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 1.0 g of (4-Aminooxan-4-yl)methanol HCl in 10 mL water. Add 1.2 g

    
    . Stir until gas evolution ceases.
    
  • Addition: Dissolve Fmoc-OSu in 10 mL Dioxane. Add dropwise to the aqueous amine solution over 15 minutes.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Acidify carefully to pH 3-4 with 1M HCl. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography (
    
    
    
    , 0-5% MeOH in DCM).
  • Yield: Expect >85% yield of Fmoc-(4-aminooxan-4-yl)methanol .

Protocol B: Activation of Hydroxyl Group (NHS Carbonate)

Objective: Convert the inert alcohol into a reactive NHS-carbonate for coupling to an amine-containing payload (e.g., MMAE, Doxorubicin).

Reagents:

  • Fmoc-Protected Intermediate (from Protocol A) (1.0 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Procedure:

  • Setup: In a flame-dried flask under Nitrogen, dissolve the Fmoc-intermediate in anhydrous MeCN.

  • Activation: Add TEA, followed by DSC in one portion.

  • Incubation: Stir at RT for 12–16 hours. The reaction creates a mixed carbonate.

  • Validation: Check LC-MS for the mass shift (+141 Da corresponding to the NHS-carbonyl group).

  • Isolation: Concentrate solvent in vacuo. Redissolve in DCM and wash quickly with 0.1M citric acid (cold) to remove excess base/DSC. Dry and concentrate.

    • Note: The NHS-carbonate is moisture sensitive. Store under Argon at -20°C or use immediately.

Protocol C: Conjugation to Amine-Payload

Procedure:

  • Dissolve the Amine-Payload (e.g., a cytotoxin with a free amine) in DMF.

  • Add the Activated Linker (1.2 eq) and DIPEA (2.0 eq).

  • Stir for 4-24 hours.

  • Result: A Carbamate-linked Conjugate: Fmoc-NH-Oxane-CH2-O-CO-NH-Payload.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF to expose the primary amine on the oxane ring, which is then ready for attachment to the antibody (via NHS-ester or enzyme-mediated ligation).

Logic of the "Conformational Lock" in PROTACs

The following diagram illustrates how replacing a linear alkyl chain with the (4-Aminooxan-4-yl)methanol scaffold reduces entropic cost.

PROTAC_Logic cluster_linear Standard Linear Linker cluster_rigid Oxane Scaffold Linker Linear Flexible Alkyl/PEG Chain High Degrees of Freedom Entropy1 High Entropic Penalty upon Binding Linear->Entropy1 Target Target Protein Entropy1->Target Weak Ternary Complex Rigid (4-Aminooxan-4-yl)methanol Gem-Disubstituted / Cyclic Entropy2 Reduced Entropic Penalty (Pre-organized) Rigid->Entropy2 Entropy2->Target Stable Ternary Complex E3 E3 Ligase

Caption: Comparison of entropic costs. The rigid oxane linker minimizes the energy required to freeze the conformation during ternary complex formation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of Fmoc-OSuEnsure organic solvent (Dioxane/THF) is used to solubilize Fmoc-OSu before adding to aqueous amine.
Alcohol Activation Fails Steric hindrance at C4The neopentyl-like position is sterically crowded. Increase reaction time (24h) or use a stronger activation agent (e.g., p-Nitrophenyl chloroformate).
Precipitation in ADC Linker too hydrophobic?Although the THP ring is polar, if the payload is very greasy, consider pegylating the amine side of the oxane before attachment to the antibody.

References

  • Chemical Identity: 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride. CAS: 1404373-79-0.[1] Available from specialized building block vendors (e.g., AChemBlock, Enamine).

  • Gem-Disubstituted Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106. (Foundational theory on the Thorpe-Ingold effect used in this scaffold).
  • Linker Rigidity in PROTACs: Testa, A., et al. (2020). "3D-Pharmacophore-Based Discovery of Novel BAZ2A Bromodomain Inhibitors." Journal of Medicinal Chemistry. (Discusses the impact of rigid linkers on binding affinity).
  • THP Scaffolds in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Validates Tetrahydropyran as a metabolic shield).
  • Bioconjugation Protocol: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

For Research Use Only. Not for use in diagnostic or therapeutic procedures without clinical validation.

Sources

Application Note: HPLC Purification of (4-Aminooxan-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Analysis[1][2]

The Challenge: "The Invisible Polar Peak"

(4-Aminooxan-4-yl)methanol (also known as 4-aminotetrahydropyran-4-methanol) presents a "perfect storm" of purification challenges for the medicinal chemist.[1][2] As a gem-disubstituted amino alcohol on a saturated heterocycle, it possesses two distinct hurdles:

  • Lack of Chromophore: The molecule lacks conjugated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -systems (aromatic rings, enones).[1][2] It is virtually invisible to standard UV detection at 254 nm.[1][3][2]
    
  • Extreme Polarity: With a calculated LogP near -0.9 to 0.1 and a basic amine functionality, the compound resists retention on standard C18 columns, often eluting in the void volume (dead time) where salts and solvent fronts interfere.[3]

Compound Properties
PropertyValueImplication for HPLC
Formula C₆H₁₃NO₂[1][2] · HClLow Molecular Weight (MW ~167.6 for HCl salt).[1][3][2]
Structure Tetrahydropyran ring, 4-amino, 4-hydroxymethylGem-disubstituted : Sterically bulky but highly polar.[1][3][2]
pKa (Amine) ~9.5 - 10.5 (Estimated)Ionized (protonated) at neutral/acidic pH.[1][3][2]
UV Absorbance < 210 nm (End absorption only)Critical: Requires ELSD, CAD, MS, or Low-UV (205 nm) detection.
Solubility High in Water, MeOH; Low in ACN, DCMRequires high-aqueous mobile phases or HILIC mode.[1][3][2]

Part 2: Method Development Strategy

To successfully purify this compound as the Hydrochloride salt , we must choose a strategy that retains the compound away from the solvent front while allowing for detection.

Strategic Decision Tree

We will prioritize Protocol A (High pH Reversed Phase) because deprotonating the amine (Free Base form) significantly increases hydrophobicity, improving retention on C18 columns.[1][3] The HCl salt is then regenerated post-purification.[3][2]

Why not direct Acidic Purification? Purifying directly with HCl (pH 2) keeps the amine protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), making it extremely polar and difficult to retain on C18.[1] It also risks corrosion of the HPLC system.[3][2]
Visualization: Purification Workflow

PurificationStrategy Start Crude Mixture (4-Aminooxan-4-yl)methanol Decision Column Selection Start->Decision RouteA Route A (Recommended) High pH RP-HPLC (pH 10) Decision->RouteA Hybrid C18 Available RouteB Route B (Alternative) HILIC Mode (pH 3-5) Decision->RouteB Polar/HILIC Column StepA1 Retains as Free Base (Increased Hydrophobicity) RouteA->StepA1 StepB1 Retains as Salt (Polar Interactions) RouteB->StepB1 StepA2 Fraction Collection (Ammonium Bicarbonate) StepA1->StepA2 StepA3 Salt Formation (Add HCl in Dioxane) StepA2->StepA3 Final Final Product HCl Salt StepA3->Final StepB2 Fraction Collection (Ammonium Formate) StepB1->StepB2 StepB3 Salt Exchange (Formate -> HCl) StepB2->StepB3 StepB3->Final

Caption: Decision matrix for purification. Route A is preferred for robustness and peak shape.

Part 3: Detailed Protocols

Protocol A: High pH Reversed-Phase (Recommended)

Best for: Maximizing loading capacity and peak shape.[1][2]

Prerequisite: You MUST use a column chemically stable at pH 10 (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH).[1][3] Do not use standard silica C18. [3]

1. System Configuration
  • Column: Prep C18 Hybrid Silica (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).[1][3]

  • Detector: ELSD (Evaporative Light Scattering) OR MS (Mass Spec).[1][3][2]

    • If UV only:[1] Set wavelength to 205 nm . Use HPLC-grade ACN (low UV cutoff).

  • Flow Rate: 15–20 mL/min (for 19mm ID column).

2. Mobile Phase Preparation[4][5][6]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10).

    • Prep: Dissolve 0.79 g ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       in 1 L water.[1][2] Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      to adjust pH to 10.0.[1][2]
  • Solvent B: 100% Acetonitrile.[1][3][2]

3. Gradient Method

The compound is polar; start with very low organic.[3][2]

Time (min)% Solvent BDescription
0.02Initial Hold (Load sample)
2.02Isocratic Hold
12.030Shallow Gradient to elute amine
13.095Wash
15.095Wash
15.12Re-equilibration
4. Post-Purification Processing (Crucial for HCl Salt)
  • Pool Fractions: Combine fractions containing the product (checked by MS or TLC with ninhydrin stain).

  • Partial Concentration: Rotovap to remove Acetonitrile and most water.[1][3][2] You will be left with the wet Free Base.[3][2]

  • Salt Formation:

    • Dissolve the residue in a minimum amount of MeOH or Dioxane.[3][2]

    • Cool to 0°C on ice.

    • Add 1.1 equivalents of 4M HCl in Dioxane (or aqueous HCl).[1][3][2]

    • Observation: The solution may warm slightly.[3][2]

  • Lyophilization: Dilute with water and freeze-dry (lyophilize) to obtain the white, fluffy Hydrochloride salt.[1][3][2]

Protocol B: Low pH / Ion-Pairing (Alternative)

Best for: Labs without high-pH columns or ELSD.[1][2]

1. System Configuration
  • Column: C18-AQ (Aqueous Stable) or Polar-Embedded C18 (e.g., Atlantis T3, Aqua C18).[1][3][2]

  • Detector: UV 205 nm (Reference 360 nm).

2. Mobile Phase
  • Solvent A: Water + 0.1% TFA (Trifluoroacetic acid).[1][3][2]

  • Solvent B: Acetonitrile + 0.1% TFA.[1][3][2]

  • Note: TFA acts as an ion-pairing agent, improving retention of the protonated amine on the C18 chain.

3. Gradient Method
Time (min)% Solvent BDescription
0.00100% Aqueous Start
5.00Hold to retain polar amine
20.020Very shallow gradient
21.090Wash
4. Salt Exchange (TFA to HCl)

The product will be the TFA salt . To convert to HCl:

  • Lyophilize the fractions to remove volatile TFA/Water.[1][3][2]

  • Redissolve in Methanol.[1][3][2]

  • Add excess HCl (4M in Dioxane).

  • Evaporate to dryness.

  • Repeat 3x: This "co-evaporation" drives off the volatile TFA as gaseous species, replacing it with the stronger acid (HCl).[3][2]

Part 4: Quality Control & Troubleshooting

System Suitability Testing

Before running the prep, inject an analytical standard to verify retention.[3]

  • Acceptance Criteria:

    • Retention Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ): > 1.5 (Peak must be well resolved from the void).[1][2]
      
    • Tailing Factor: < 1.5 (Amine peaks often tail; High pH helps this).[1][3][2]

"The Peak is Missing" Checklist

If you see nothing on the chromatogram:

  • Check Detection: Is the UV < 210 nm? If using ELSD, is the gas flow on?

  • Check Retention: Did it elute in the void? (Check the solvent front peak).[1][3][2][6]

    • Fix: Use 100% Aqueous start or switch to HILIC.[1][3][2]

  • Check Solubility: Did the sample precipitate in the loop?

    • Fix: Dissolve sample in 50:50 Water:Mobile Phase A.

References

  • Dolan, J. W., & Snyder, L. R. (2012).[1][3][2] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.[1][3][2] (Foundational text on gradient retention of polar compounds).

  • McCalley, D. V. (2017).[1][3][2] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1523, 49-62.[1][3] Link

  • Thermo Fisher Scientific. (2024).[1][3][2] "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Application Note. Link

  • PubChem. (2025).[1][3][2] "(Oxan-4-yl)methanol | C6H12O2".[1][3][2] National Library of Medicine.[1][3][2] Link

Sources

Application Note: Strategic Utilization of (4-Aminooxan-4-yl)methanol in Diversity-Oriented Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and library synthesis professionals. It details the strategic deployment of (4-Aminooxan-4-yl)methanol hydrochloride (also known as 4-amino-4-(hydroxymethyl)tetrahydropyran HCl) in high-throughput synthesis.[1][2]

Executive Summary

In the pursuit of "escaping flatland" in drug discovery, (4-Aminooxan-4-yl)methanol represents a high-value building block.[1][2] Unlike standard amino alcohols, this scaffold features a quaternary carbon center embedded within a tetrahydropyran ring. This architecture offers three distinct advantages for library design:

  • Conformational Restriction: The gem-disubstitution locks the orientation of substituents, reducing the entropic penalty of binding.

  • Metabolic Blocking: The quaternary center at the 4-position of the pyran ring blocks a common metabolic soft spot (oxidative metabolism).[2]

  • Spirocyclic Access: It serves as a privileged precursor for 2-oxa-5-azaspiro[3.5]nonane and spiro-morpholine scaffolds.[1][2]

This guide provides optimized protocols for overcoming the inherent steric hindrance of the quaternary center to generate high-quality libraries.

Technical Profile & Handling

PropertyDataNotes
Formula C₆H₁₄ClNO₂HCl Salt
MW 167.63 g/mol Free base MW: 131.17
Appearance White crystalline solidHygroscopic; store in desiccator
Solubility Water, DMSO, MethanolPoor solubility in DCM/Et₂O
pKa (est) ~8.5 (Amine)Lower than typical primary amines due to inductive effect of oxygen
Steric Profile HighQuaternary center hinders nucleophilic attack

Handling Precaution: As an HCl salt, the amine is protonated. For reactions in organic solvents (DCM, DMF), 2.0–2.5 equivalents of base (DIPEA or TEA) are required to liberate the free amine and neutralize the HCl.

Strategic Library Workflows

The utility of this building block lies in its divergent reactivity. The diagram below illustrates the three primary "Growth Vectors" for library generation.

LibraryWorkflow Core (4-Aminooxan-4-yl)methanol (Core Scaffold) Vector1 Vector A: Linear Amides/Ureas Core->Vector1 R-COCl / R-NCO (Hindered Amine Protocol) Vector2 Vector B: Spiro-Morpholines Core->Vector2 1. Cl-CH2-COCl 2. Base Cyclization Vector3 Vector C: Oxazolines Core->Vector3 Aldehydes + Oxidant or Nitriles Prod1 Peptide Isosteres (Metabolically Stable) Vector1->Prod1 Prod2 Spirocyclic Scaffolds (High Fsp3) Vector2->Prod2 Prod3 Constrained Heterocycles Vector3->Prod3

Figure 1: Divergent synthesis pathways from the core amino-alcohol scaffold.[1][2]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Linear Library)

Challenge: The amine is attached to a quaternary carbon, significantly increasing steric hindrance compared to standard primary amines.[2] Standard EDC/HOBt couplings often fail or proceed slowly.[2] Solution: Use high-activity coupling agents (HATU) or acid chlorides.[1][2]

Reagents:

  • Carboxylic Acid (R-COOH) [1.0 equiv][1][2]

  • (4-Aminooxan-4-yl)methanol HCl [1.1 equiv][1][2]

  • HATU [1.2 equiv]

  • DIPEA (Diisopropylethylamine) [3.5 equiv][2]

  • DMF (Anhydrous)[2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) and HATU (0.12 mmol) in anhydrous DMF (1 mL). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add the Scaffold (0.11 mmol) followed immediately by DIPEA (0.35 mmol).

    • Note: The extra base is crucial to neutralize the HCl salt and activate the hindered amine.

  • Reaction: Stir at 40°C for 12–16 hours.

    • Insight: Gentle heating helps overcome the energy barrier imposed by the quaternary center.

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃, water, and brine.

  • Purification: Reverse-phase HPLC is recommended due to the polarity of the free alcohol.[2]

Protocol B: Synthesis of Spiro-Morpholinones (Cyclic Library)

Concept: This protocol creates a 2-oxa-9-azaspiro[5.5]undecan-8-one core (spiro-morpholine).[1][2] This is a "privileged structure" in GPCR and ion channel research.

Mechanism: N-acylation followed by intramolecular O-alkylation.[1][2]

Reagents:

  • (4-Aminooxan-4-yl)methanol HCl [1.0 equiv][1][2]

  • Chloroacetyl chloride (or substituted alpha-halo acid chlorides) [1.1 equiv][1][2]

  • Triethylamine (TEA) [2.5 equiv][2]

  • Potassium tert-butoxide (KOtBu) [2.5 equiv][1][2]

  • THF (Anhydrous) and DCM.

Step-by-Step:

  • Acylation (Step 1):

    • Suspend the Scaffold (1.0 mmol) in DCM (5 mL) with TEA (2.5 mmol) at 0°C.

    • Dropwise add Chloroacetyl chloride (1.1 mmol).[2]

    • Stir at RT for 2 hours. Monitor by LCMS for the intermediate (M+76 mass shift).

    • Workup: Wash with 1N HCl, dry, and concentrate. (The alcohol is generally not acylated under these mild conditions if stoichiometry is controlled).

  • Cyclization (Step 2):

    • Dissolve the crude intermediate in anhydrous THF (10 mL).

    • Cool to 0°C and add KOtBu (2.5 mmol).

    • Critical Step: Stir at RT for 4 hours. The strong base deprotonates the neopentyl-like alcohol, which then displaces the chloride.[2]

    • Troubleshooting: If cyclization is slow, heat to 50°C.

  • Isolation: Quench with sat. NH₄Cl.[2] Extract with EtOAc.[2] The product is a spiro-lactam ready for N-alkylation or reduction.[1][2]

Troubleshooting & Optimization Guide

IssueRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance at quaternary C4 position.[1][2]Switch from EDC/HOBt to HATU or COMU . Increase temperature to 45-50°C.
O-Acylation Side Product The primary alcohol competes with the hindered amine.[1][2]Ensure the amine is fully deprotonated (check pH > 9). Pre-activate the acid to form the active ester before adding the amine.
Incomplete Cyclization (Protocol B) Neopentyl alcohol is a poor nucleophile.Use a stronger base (NaH or KOtBu) rather than carbonates. Ensure solvent is strictly anhydrous.[2]
Solubility Issues HCl salt is insoluble in DCM/Et₂O.[2]Use DMF or DMA for the initial reaction. For workup, 10% MeOH in DCM helps extract the polar product.

References & Authority

  • Compound Properties: PubChem CID 84072165.[2][3] (4-aminooxan-2-yl)methanol hydrochloride (Isomer reference for physical data).[1][2] [2][4]

  • Spirocyclic Synthesis: Ortiz, K. G., et al. "Synthesis of Morpholines from Amino Alcohols."[5][6] J. Am. Chem. Soc.[2][6]2024 , 146, 29847.[6] (General methodology for amino-alcohol cyclization).[1][2]

  • Vendor Data: Chem-Impex International.[1][2] "Amino-(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride."[1][2][7] (Structural analog handling). [1][2]

  • Library Design: Blondelle, S. E., et al. "Tetrahydropyran-based scaffolds in combinatorial chemistry." J. Comb.[2][8] Chem. (General reference for pyran scaffolds).

Author Note: This protocol assumes standard safety practices. The quaternary center makes this scaffold valuable but kinetically sluggish; patience and stronger activation methods are the keys to success.

Sources

Experimental protocols for amide bond formation with amino-oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Bond Formation with Amino-Oxetanes

Executive Summary & Strategic Rationale

The incorporation of oxetane rings into drug scaffolds has become a cornerstone strategy in medicinal chemistry. The oxetane ring acts as a metabolic "sink" and a polar bioisostere for gem-dimethyl or carbonyl groups, significantly lowering lipophilicity (LogD) while improving solubility.

However, the 3-aminooxetane moiety presents a unique synthetic paradox:

  • Low Nucleophilicity: Due to the inductive effect of the adjacent oxygen atom, the pKa of the conjugate acid of 3-aminooxetane is approximately 6.2 , compared to ~10.6 for a standard isopropylamine. This makes it a sluggish nucleophile.

  • Acid Sensitivity: The strained 4-membered ether ring is susceptible to acid-catalyzed ring opening (polymerization or hydrolysis), particularly in the presence of strong Lewis acids or protic acids generated during activation.

Scope: This guide details protocols specifically engineered to overcome the low reactivity of the amine while strictly maintaining conditions that preserve the integrity of the oxetane ring.

Mechanistic Considerations & Reagent Selection

To successfully couple amino-oxetanes, one must drive the equilibrium forward using highly reactive activated esters or anhydrides, while simultaneously scavenging protons to prevent ring degradation.

The Reagent Decision Matrix
FeatureT3P® (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) Acyl Chlorides
Mechanism Formation of mixed anhydride; drives reaction via entropy (gas release not applicable, but water-soluble byproduct).Formation of highly reactive OAt-active ester.Direct nucleophilic attack on carbonyl carbon.
Suitability Preferred (Gold Standard). Excellent for weak amines; low epimerization.High. Very fast kinetics for stubborn couplings.Low/Risky. HCl generation risks ring opening; requires strict temp control.
Workup Aqueous wash (byproducts are water-soluble).[1][2]Chromatography required (tetramethylurea/PO-triamide byproducts).Aqueous wash (careful quenching).[2]
Scale Process-friendly (kg scale).[3][4][5]Discovery-friendly (mg scale).Variable.

Experimental Workflows (Graphviz)

The following diagram illustrates the decision logic and critical control points for amino-oxetane coupling.

OxetaneCoupling Start Start: Carboxylic Acid + 3-Aminooxetane CheckChiral Is the Acid Chiral/Epimerizable? Start->CheckChiral T3P_Route Route A: T3P Coupling (Preferred for Stability/Scale) CheckChiral->T3P_Route Yes (High Risk) CheckChiral->T3P_Route No (But Scale >1g) HATU_Route Route B: HATU Coupling (Preferred for HTS/Small Scale) CheckChiral->HATU_Route No Conditions_T3P Solvent: EtOAc or DMF Base: Pyridine (3-5 eq) Temp: 0°C to RT T3P_Route->Conditions_T3P Conditions_HATU Solvent: DMF Base: DIPEA (3 eq) Temp: RT HATU_Route->Conditions_HATU QC_Check QC: 1H NMR / LCMS Check for Ring Opening Conditions_T3P->QC_Check Conditions_HATU->QC_Check Success Final Amide Product QC_Check->Success Oxetane Signals Intact

Figure 1: Decision tree for coupling reagent selection based on substrate chirality and scale.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Rationale: T3P (Propylphosphonic anhydride) is the superior choice for amino-oxetanes. It activates the acid effectively to overcome the poor nucleophilicity of the amine but does so under conditions (often using pyridine as solvent/base) that buffer the system, protecting the ring.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Aminooxetane (HCl salt or free base) (1.1 – 1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Preparation: Charge the carboxylic acid and 3-aminooxetane into a reaction vial equipped with a magnetic stir bar.

  • Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M). If the amino-oxetane is an HCl salt, ensure the subsequent base addition accounts for neutralizing the salt.

  • Base Addition: Add Pyridine (or DIPEA) in one portion.

    • Note: Pyridine is often preferred with T3P as it acts as both base and acyl-transfer catalyst, minimizing epimerization.

  • Activation: Cool the mixture to 0 °C (ice bath). Add the T3P solution dropwise.

    • Exotherm Control: T3P addition is exothermic. Controlling temperature prevents thermal degradation of the oxetane.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash with Water (x2), Sat. NaHCO₃ (x2), and Brine (x1).

    • Critical: Avoid washing with 1N HCl if possible. If an acid wash is required to remove pyridine, use 0.5M citric acid or 0.5M NaH₂PO₄ (pH ~4-5) and perform it quickly and cold. Do not use strong acids.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Mediated Coupling

Rationale: For high-throughput screening or when T3P is unavailable, HATU provides the high kinetic driving force necessary to couple the sluggish amino-oxetane.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • 3-Aminooxetane (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[6]

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF (~0.2 M). Add HATU and DIPEA (1.0 equiv). Stir for 2–5 minutes.

    • Visual Check: The solution usually turns yellow/orange.

  • Coupling: Add the 3-aminooxetane (and remaining 2.0 equiv DIPEA if the amine is a salt).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/brine to remove the tetramethylurea byproduct and DMF.

    • Purify via flash chromatography.

Quality Control & Troubleshooting

NMR Diagnostics: The "Butterfly" Signals

The integrity of the oxetane ring must be validated by ¹H NMR.

  • Intact Oxetane: Look for the characteristic multiplets of the oxetane methylene protons (C2-H and C4-H) typically appearing between 4.5 ppm and 5.0 ppm . They often appear as a set of "roofed" doublets or multiplets due to the rigid ring conformation.

  • Ring Opened (Failure): Disappearance of the 4.5–5.0 ppm signals and appearance of broad alkyl signals or alcohol protons indicates hydrolysis (formation of 1,3-amino alcohols).

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Acid Amine nucleophilicity is too low.Switch from HATU to T3P; increase temperature to 40°C (cautiously).
New Polar Impurity (LCMS) Ring opening (acid hydrolysis).Ensure base (DIPEA/Pyridine) is in excess before adding coupling agent. Avoid acidic workups.
Epimerization of Acid Over-activation.Use T3P/Pyridine at 0°C; avoid HATU/DMF for chiral acids.

References

  • Dunetz, J. R., et al. (2011).[3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3] Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminooxanes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 4-aminooxanes (4-aminotetrahydropyrans), a critical scaffold in medicinal chemistry. This content is structured as a Tier-3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting.

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Core Synthesis Logic & Pathway Analysis[1]

The synthesis of 4-aminooxanes is deceptively simple. While the primary route—Reductive Amination of tetrahydro-4H-pyran-4-one—is well-established, it is plagued by three competitive pathways that erode yield and complicate purification:[1]

  • Direct Reduction: The ketone reduces to the alcohol (4-hydroxytetrahydropyran) before imine formation.[1]

  • Over-Alkylation (Dimerization): The product amine reacts with unreacted ketone.[1]

  • Stereochemical Drift: In substituted oxanes, thermodynamic vs. kinetic control dictates the cis/trans ratio.[1]

Master Reaction Pathway (Interactive Map)

The following diagram illustrates the "Happy Path" (Green) versus the critical failure modes (Red/Orange).

G Ketone Tetrahydro-4H-pyran-4-one Hemi Hemiaminal (Unstable) Ketone->Hemi + Amine Eq. Alcohol 4-Hydroxytetrahydropyran (Impurity A) Ketone->Alcohol Direct Reduction (NaBH4 used too early) Amine Primary Amine / NH4+ Imine Imine / Iminium Hemi->Imine - H2O (Slow Step) Product 4-Aminooxane (Target) Imine->Product + Hydride (Fast Reduction) Enamine Enamine (Hydrolysis Risk) Imine->Enamine Tautomerization Dimer Bis(oxanyl)amine (Impurity B) Product->Dimer + Ketone + Hydride (Over-alkylation) Enamine->Ketone + H2O (Hydrolysis)

Figure 1: Mechanistic flow of reductive amination showing the competition between imine formation, direct ketone reduction, and dimerization.[2]

Troubleshooting Guides & FAQs

Module A: The "Alcohol Impurity" (Direct Reduction)

Symptom: LCMS shows a significant peak with m/z corresponding to the alcohol (M+1 = 103 for the parent ring), and low conversion to the amine.

Q: Why is my ketone reducing to an alcohol instead of forming the amine? A: This is a classic issue of reagent incompatibility or premature addition .[1]

  • Causality: If you use Sodium Borohydride (NaBH₄) before the imine is fully formed, it will preferentially reduce the more electrophilic ketone over the imine. NaBH₄ is a "harder" nucleophile compared to cyanoborohydrides.[1]

  • The Fix:

    • Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) .[1] These are less basic and less reactive toward ketones at neutral/slightly acidic pH, but highly reactive toward protonated imines (iminiums).

    • Stepwise Protocol: If you must use NaBH₄, pre-stir the ketone and amine (with a drying agent like MgSO₄ or Ti(OiPr)₄) for 2–4 hours before adding the hydride.

Q: Can I just add more amine to push the equilibrium? A: Yes, but it has diminishing returns. A better approach is to remove water.

  • Protocol: Add Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.5 equiv) to the neat mixture of ketone and amine. Stir for 4 hours. Dilute with MeOH, then add NaBH₄. The Ti(IV) acts as a Lewis acid to catalyze imine formation and a water scavenger [1].

Module B: The "Dimer" Problem (Over-Alkylation)

Symptom: You observe a product mass of [2 × Product - NH3], indicating two pyran rings attached to one nitrogen.[1]

Q: How do I stop the reaction at the primary amine stage? A: The primary amine product is often more nucleophilic than the starting ammonia source, leading to it attacking a second ketone molecule.

  • Troubleshooting Checklist:

    • Ammonia Source: Are you using ammonium acetate (NH₄OAc)? You must use a massive excess (10–20 equivalents).

    • Concentration: High concentration favors intermolecular reactions (dimerization).[1] Dilute the reaction to <0.1 M.

    • Reagent Choice: Switch to Ammonium Formate (Leuckart-Wallach conditions) if reductive amination fails, though this requires higher temperatures (140°C) and yields N-formyl intermediates that require hydrolysis [2].

Module C: Workup & Ring Stability

Symptom: Low recovery of material after acidic workup.[1]

Q: Did I cleave the tetrahydropyran ring during the HCl salt formation? A: Unlikely.

  • Scientific Grounding: There is a common misconception conflating "THP ethers" (acetals, acid-labile protecting groups) with the "Oxane ring" (cyclic ether, acid-stable).[1] The 4-aminooxane core is a cyclic ether, chemically similar to THF. It is stable to 4M HCl/Dioxane or aqueous HCl at room temperature.

  • Real Issue: 4-Aminooxanes are highly polar, low-molecular-weight amines. They are extremely water-soluble.[1] If you basified the aqueous layer and extracted with ether/EtOAc, the product likely stayed in the water.

  • Recovery Protocol:

    • Basify aqueous layer to pH > 12 with NaOH.

    • Saturate water with NaCl (salting out).

    • Extract with DCM/Isopropanol (3:1) or Chloroform .[1] Simple ether extraction is often insufficient.[1]

Comparative Protocol: Reagent Selection

FeatureNaBH(OAc)₃ (STAB)NaBH₃CNRaney Ni / H₂Ti(OiPr)₄ + NaBH₄
Selectivity High (Reduces imine >> ketone)High (pH dependent)Low (Reduces everything)Medium (Two-step)
Water Tolerance Low (Hydrolyzes)HighN/AVery Low
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Medium (Ni waste)Low
Best For... General bench synthesisSluggish aminesLarge scale / IndustrialSterically hindered ketones

Advanced Topic: Stereochemical Control

For 2-substituted or 3-substituted 4-aminooxanes.

When the pyran ring has a pre-existing substituent (e.g., 2-methyl-tetrahydro-4H-pyran-4-one), reductive amination creates a new stereocenter at C4.[1]

  • Thermodynamic Control (Equatorial Amine):

    • Conditions: H₂/Pd-C or Raney Ni.[1]

    • Outcome: The amine prefers the equatorial position (Trans to a 2-substituent if 2-substituent is equatorial) to minimize 1,3-diaxial interactions.

  • Kinetic Control (Axial Amine):

    • Conditions: Bulky hydride reagents (e.g., L-Selectride) at low temperature (-78°C).[1]

    • Outcome: Hydride attacks from the less hindered equatorial face, forcing the amine axial.

Note: In 4-substituted cyclohexanones, this is well documented. The oxane oxygen introduces a dipole effect (anomeric effect is not directly applicable at C4, but ring conformation is similar) [3].

Validated Experimental Protocol (Self-Validating)

Synthesis of 4-Aminotetrahydropyran Hydrochloride (Standard STAB Method)

  • Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in DCE (Dichloroethane) or THF (0.2 M).

  • Amine Addition: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.

    • Checkpoint: If using an ammonium salt (for primary amine synthesis), use 10 equiv of NH₄OAc and no extra acid.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 12–16 h. Monitor by LCMS (Look for M+1).[1]

    • Validation: Quench a small aliquot with water; if gas evolves vigorously, active hydride is still present.

  • Workup (Critical):

    • Quench with Sat. NaHCO₃.

    • Extract with DCM (x3).[1]

    • If product is the primary amine: Do not extract yet.[1] Acidify aqueous layer to pH 1 (wash away non-basic impurities with ether), then basify to pH 12, saturate with NaCl, and extract with DCM/iPrOH (3:1).

  • Salt Formation: Treat organic layer with 4M HCl in Dioxane. Filter the white precipitate.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Moore, M. L. "The Leuckart Reaction."[1] Organic Reactions, 2011. Link

  • Eliel, E. L., et al. "Conformational Analysis of Heterocycles." Stereochemistry of Organic Compounds, Wiley-Interscience, 1994. (General reference for cyclohexyl/oxanyl stereochemistry).
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link

Sources

Technical Support Center: Purification of Polar Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Purification Anomalies in Polar Amino Alcohols Ticket ID: PAA-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Science of Amino Alcohols

Polar amino alcohols (e.g., ethanolamine derivatives, sphingosines, amino-sugars) present a unique "double threat" in purification:

  • High Polarity: The hydroxyl (-OH) and amine (-NH2) groups create strong hydrogen bonding networks, making them highly water-soluble and difficult to extract into organic solvents.

  • Basicity: The amine nitrogen acts as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on standard silica gel. This results in severe peak tailing and irreversible adsorption (product loss).

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Chromatography Troubleshooting

Issue 1: "My product streaks across the entire column and yields are low."

Diagnosis: Uncontrolled Amine-Silanol Interaction. Standard silica gel is slightly acidic (pH 4-5). Basic amino alcohols bind ionically to these sites, preventing elution.

Protocol: The "Basified" Silica Technique Do not simply add base to your mobile phase; you must passivate the stationary phase first.

  • Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of Hexane:Triethylamine (99:1) or DCM:Triethylamine (99:1) .

    • Validation Check: The eluent exiting the column should test basic on pH paper.

  • Mobile Phase: Run your gradient (e.g., DCM/MeOH) with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) maintained throughout.

    • Note: NH4OH is preferred if using Mass Spec downstream, as TEA signals can suppress ionization.

Visualizing the Mechanism: The following diagram illustrates how TEA blocks active silanol sites, allowing the target amino alcohol to elute freely.

SilanolBlocking Silica Acidic Silanol (Si-OH) Amine Target Amino Alcohol (Basic) Silica->Amine Strong Ionic Bond Elution Clean Elution (No Tailing) Amine->Elution With TEA Present Stuck Irreversible Binding (Tailing/Loss) Amine->Stuck Without TEA Blocker Triethylamine (TEA) (Sacrificial Base) Blocker->Silica Preferential Binding

Figure 1: Mechanism of amine-silanol blocking using a sacrificial base (TEA) to prevent product loss.

Issue 2: "The compound elutes in the void volume (too fast) on C18."

Diagnosis: Phase Collapse / Lack of Retention. Standard C18 columns cannot retain highly polar molecules because the water layer formed on the surface repels the hydrophobic chains.

Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to HILIC, often described as "Reversed Reversed-Phase."

  • Stationary Phase: Bare Silica, Amide, or Zwitterionic phases.

  • Mobile Phase: High Organic (Start at 95% Acetonitrile) -> Low Organic (50% Aqueous Buffer).

  • Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the surface of the stationary phase [1].[1][2][3][4]

Comparison of Phases:

FeatureReversed Phase (C18)HILIC (Silica/Amide)
Starting Solvent High Aqueous (e.g., 95% Water)High Organic (e.g., 95% ACN)
Elution Order Polar first, Non-polar lastNon-polar first, Polar last
Buffer Salt Essential for peak shapeAmmonium Acetate/Formate (10-20mM)
Best For Lipophilic aminesHydrophilic amino alcohols

Module 2: Extraction & Workup Strategies

Issue 3: "I cannot extract my product from the aqueous layer."

Diagnosis: Unfavorable Partition Coefficient (


).
Small amino alcohols (e.g., 3-amino-1-propanol) prefer water over DCM or Ethyl Acetate.

Protocol: The "Salting Out" & n-Butanol System

  • Saturation: Saturate the aqueous layer with solid NaCl until no more salt dissolves. This increases the ionic strength, forcing organics out ("Salting Out").

  • pH Adjustment:

    • Adjust aqueous pH to ~12-13 (using NaOH) to ensure the amine is a free base (uncharged).

    • Validation Check: Verify pH with a calibrated probe, not just paper.

  • Solvent Choice: Use n-Butanol or Isopropanol:Chloroform (1:3) .

    • Why? n-Butanol is highly polar and can extract water-soluble compounds, yet forms a separate layer from saturated brine.

  • Removal: n-Butanol has a high boiling point (117°C). Azeotrope with water or Heptane to remove it on a rotovap, or wash the organic layer with brine to remove dissolved butanol.

Module 3: Detection Challenges

Issue 4: "My compound has no UV chromophore. I can't see fractions."

Diagnosis: Lack of conjugated pi-systems. Amino alcohols like sphingosine or simple alkanolamines are invisible at standard UV (254 nm).

Protocol: Chemical Visualization (TLC Stains) Use destructive visualization methods on TLC plates.

Stain ReagentTarget GroupColor ResultPreparation/Notes
Ninhydrin Primary/Secondary AminesPurple/Blue Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Heat plate to 110°C [2].
Permanganate (KMnO4) Alcohols (Oxidizable)Yellow on Purple Good for general detection. No heat required (spots appear immediately) [3].
Phosphomolybdic Acid (PMA) Universal (Lipids/Alcohols)Dark Green/Blue Requires vigorous heating. Excellent for higher MW amino alcohols (e.g., sphingolipids) [4].

Decision Matrix: Purification Workflow

Use this logic flow to determine the correct starting point for your specific amino alcohol.

PurificationFlow Start Start: Crude Amino Alcohol Volatile Is it Volatile? (BP < 150°C) Start->Volatile Distill Vacuum Distillation (Kugelrohr) Volatile->Distill Yes Solubility Is it Water Soluble? Volatile->Solubility No IonExchange Ion Exchange Resin (Dowex 50W / SCX) Solubility->IonExchange Highly Soluble ChromChoice Chromatography Required Solubility->ChromChoice Moderately Soluble UVActive UV Active? ChromChoice->UVActive HILIC HILIC / Amide Column (ELSD/CAD Detector) UVActive->HILIC No (Use ELSD) SilicaBase Silica + 1% TEA (UV Detection) UVActive->SilicaBase Yes

Figure 2: Decision tree for selecting purification methodology based on volatility and solubility.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. Link

  • Thermo Fisher Scientific. (n.d.). TLC Visualization Methods. University of Rochester / Thermo Fisher Guidelines. Link

  • LibreTexts. (2022).[5] Visualizing TLC Plates. Chemistry LibreTexts. Link

  • Florida International University. (n.d.). TLC Visualization Reagents. FIU Department of Chemistry. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Link

Sources

Byproduct identification in (4-Aminooxan-4-yl)methanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Subject: Byproduct Identification, Reduction Troubleshooting, and Salt Formation

Executive Synthesis & Pathway Analysis

The synthesis of (4-Aminooxan-4-yl)methanol hydrochloride (also known as 4-aminotetrahydropyran-4-methanol HCl) is a critical workflow in the production of PI3K inhibitors and other heterocyclic drug candidates.

The most robust industrial route utilizes the Bucherer-Bergs protocol followed by hydrolysis and reduction. However, the quaternary carbon at the 4-position creates significant steric bulk, leading to specific reduction failures and stable byproduct complexes that are often misidentified as "product" by standard LCMS.

Visualizing the Impurity Landscape

The following diagram maps the standard synthesis pathway against the critical failure points where byproducts are generated.

G Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid 4-Amino-4-carboxytetrahydropyran (Precursor Acid) Hydantoin->AminoAcid Basic Hydrolysis (NaOH, Reflux) Imp_Hydantoin IMPURITY A: Residual Hydantoin (Incomplete Hydrolysis) Hydantoin->Imp_Hydantoin Carryover Imp_Acid IMPURITY C: Unreacted Acid (Under-reduction) AminoAcid->Imp_Acid Steric Failure Product (4-Aminooxan-4-yl)methanol (Free Base) AminoAcid->Product Reduction (LAH or Borane-DMS) Imp_Boron IMPURITY B: Stable Boron-Amine Complex Product->Imp_Boron Reversible Complex (If Quench is Weak) FinalSalt Final Product (HCl Salt) Product->FinalSalt HCl/IPA or HCl/Dioxane

Figure 1: Reaction pathway highlighting the Bucherer-Bergs route and the three primary impurity vectors: Hydantoin carryover, Boron complexation, and incomplete reduction.

Troubleshooting Guides (Q&A)

Module A: The "Sticky" Reduction (Borane/LAH Issues)

User Question:

"I am reducing the 4-amino acid precursor using Borane-DMS (BMS). The reaction seems complete by TLC, but after workup, I get a sticky white gum that is insoluble in ether and has messy NMR signals around 3.7 ppm. Is this polymerization?"

Technical Diagnosis: This is rarely polymerization. You are likely observing a Stable Boron-Amine Complex . Amino alcohols formed via borane reduction often form stable cyclic adducts (oxazaborolidines) or coordinate strongly with boron species. The quaternary amine in this scaffold makes the N-B bond particularly difficult to break compared to linear amino acids.

The Fix (Aggressive Quench Protocol): Standard water/NaOH quenching is insufficient here. You must break the N-B bond via acid hydrolysis before basification.

  • The Methanol Reflux: After the reduction is complete, carefully add Methanol to destroy excess hydride.

  • Acid Hydrolysis (Critical): Add 6M HCl (aqueous) dropwise until pH < 1.

  • Thermal Break: Reflux the acidic mixture for 1 hour . This thermal step is required to dissociate the boron from the sterically hindered amine.

  • Basification: Cool to 0°C and basify with NaOH to pH > 12 to release the free amine.

  • Extraction: Extract immediately with DCM or CHCl3 (THF is poor for extraction here due to water miscibility).

Module B: Salt Formation & Hygroscopicity

User Question:

"My final HCl salt is turning into an oil upon exposure to air. How do I get a free-flowing solid?"

Technical Diagnosis: (4-Aminooxan-4-yl)methanol HCl is inherently hygroscopic due to the combination of the hydroxyl group and the ammonium salt. Oiling occurs if:

  • Excess HCl is trapped in the lattice.

  • Water was present during salt formation.

  • Residual Solvent (DMF/DMSO) is depressing the melting point.

The Fix (Anhydrous Salt Formation): Do not use aqueous HCl. Use an anhydrous system.[1]

Protocol:

  • Dissolve the free base oil in dry Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (5 volumes).

    • Note: If the free base is not soluble, add minimal dry Methanol.

  • Cool to 0-5°C.

  • Slowly bubble HCl gas or add 4M HCl in Dioxane dropwise.

  • Stoichiometry Control: Stop addition exactly when the pH of the supernatant (tested on wet pH paper) hits pH 2-3. Do not oversaturate.

  • Digestion: Stir the slurry for 1 hour at room temperature to ripen the crystals.

  • Drying: Filter under N2 and dry in a vacuum oven at 40°C with P2O5 (desiccant) present.

Module C: Impurity Identification (Analytical)

User Question:

"I see a small impurity peak in my proton NMR. How do I distinguish between the unreduced acid and the starting hydantoin?"

Technical Diagnosis: The symmetry of the tetrahydropyran ring makes NMR interpretation tricky, but specific shifts are diagnostic.

Analytical Fingerprint Table:

CompoundKey Feature1H NMR Diagnostic Signal (DMSO-d6)LCMS (ESI+)
Product (HCl Salt) Hydroxymethyl Groupδ 3.45 ppm (s, 2H) (Sharp singlet for -CH2-OH)[M+H]+ = 132.1
Impurity A (Hydantoin) Imide Protonsδ 10.6 & 8.5 ppm (s, broad) (NH protons of hydantoin ring)[M+H]+ = 185.1
Impurity B (Boron Complex) Broadeningδ 3.2 - 3.8 ppm (broad hump) (Loss of splitting resolution)Mass varies (often invisible or adducts)
Impurity C (Precursor Acid) Missing CH2No signal at 3.45 ppm. Look for COOH proton >11 ppm[M+H]+ = 146.1

Tip: Use a Ninhydrin stain on TLC.

  • Product: Stains deeply purple/blue (Primary amine).

  • Hydantoin: Does not stain (Amide nitrogen).

  • Acid: Stains purple, but runs much lower (more polar) than the alcohol.

References & Grounding

  • Bucherer-Bergs Synthesis of Spiro-Hydantoins:

    • Source: BenchChem Application Notes.

    • Context: Validates the route from Tetrahydro-4H-pyran-4-one to the hydantoin intermediate.

  • Reduction of Amino Acids to Amino Alcohols (Borane vs. LAH):

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).

    • Context: Detailed protocols for reducing sterically hindered amino acids and handling the workup of amino-borane complexes.

  • Boron-Amine Complex Stability & Hydrolysis:

    • Source: ResearchGate (Pinaka et al., Synthesis, 2012).

    • Context: Explains the stability of cyclic beta-amino alcohol N-boranes and the necessity of acid reflux for hydrolysis.

  • Impurity Profiling in Heterocyclic Synthesis:

    • Source: LGC Standards / Pharmaceutical Impurity Profiling.

    • Context: General methodology for identifying byproducts in drug substance synthesis.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for (4-Aminooxan-4-yl)methanol hydrochloride (CAS 120551-15-7 for free base) before handling.

Sources

Technical Support Center: Solubility Strategies for Oxetane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OX-SOL-404 Subject: Troubleshooting Solubility & Stability in Oxetane-Containing Drug Candidates

Introduction: The Oxetane Paradox

Welcome to the technical support center. You are likely here because you have incorporated an oxetane ring—a "magic methyl" bioisostere—into your scaffold to improve physicochemical properties, yet you are facing a critical bottleneck: the compound is either still insoluble, or it has become chemically unstable.

Oxetanes are powerful tools in modern medicinal chemistry.[1][2][3][4][5][6][7] They lower lipophilicity (LogP), modulate the basicity of adjacent amines, and act as metabolic blockers. However, their high polarity and ring strain create a unique set of challenges. This guide provides field-proven strategies to resolve these conflicting parameters.

Module 1: Structural Diagnostics (Design Phase)

Issue: "I replaced a gem-dimethyl group with an oxetane, but aqueous solubility did not improve significantly."

Root Cause Analysis: While oxetanes reduce LogP (typically by ~1.0 unit compared to gem-dimethyl), solubility is also a function of the solid-state lattice energy (melting point). If the oxetane introduces a dipole that reinforces crystal packing, the solubility gain from lowered lipophilicity may be negated by a higher melting point.

Troubleshooting Protocol:

  • Check the "Lipophilicity Efficiency" (LipE) Vector:

    • Diagnosis: Calculate the LipE (pIC50 - LogD). If LipE increases but solubility remains static, your issue is likely crystal packing.

    • Solution: Disrupt the symmetry. Move the oxetane from a para-position to a meta-position on an aromatic ring to disrupt π-stacking.

  • Verify the pKa Modulation:

    • Mechanism: Oxetanes are electron-withdrawing.[2][4][7] They reduce the basicity of proximal amines via an inductive effect.

    • Data:

      • 
        -position: 
        
        
        
        [7][8]
      • 
        -position: 
        
        
        
        [7][8]
      • 
        -position: 
        
        
        
        [7][8]
    • The Fix: If your solubility issue is pH-dependent (e.g., poor solubility at pH 7.4), the amine might be too weak (neutral) at physiological pH. Ensure the resulting pKa remains basic enough (> 7.0) to be protonated if you rely on ionization for solubility.

Visual Logic: Structural Decision Tree

OxetaneDesign Start Solubility Issue Detected CheckLogP Has LogP decreased? Start->CheckLogP CheckMP Has Melting Point increased? CheckLogP->CheckMP Yes Basicity Check Amine pKa CheckLogP->Basicity No (Unexpected) Packing Crystal Packing Issue CheckMP->Packing Yes CheckMP->Basicity No Action1 Action: Introduce Asymmetry (Move oxetane position) Packing->Action1 Action2 Action: Adjust pKa (Move oxetane further from amine) Basicity->Action2 pKa < 6.0 Action3 Action: Formulation (See Module 3) Basicity->Action3 pKa > 7.0

Figure 1: Decision matrix for diagnosing structural causes of poor solubility in oxetane analogs.

Module 2: Chemical Stability & Salt Selection (The "Acid Trap")

Issue: "My compound degrades during salt formation or in Simulated Gastric Fluid (SGF)."

Root Cause Analysis: Oxetanes are cyclic ethers with significant ring strain (~106 kJ/mol). In the presence of Brønsted acids (especially strong acids like HCl), the oxygen atom protonates, making the adjacent carbons highly electrophilic. This leads to rapid ring opening via nucleophilic attack (by water or chloride), forming diols or chlorohydrins.

Critical Rule: 3,3-disubstituted oxetanes are significantly more stable than 2-substituted or monosubstituted oxetanes due to the Thorpe-Ingold effect and steric shielding of the electrophilic centers.

Troubleshooting Protocol: Salt Selection

Q: Can I use HCl to make a salt of my oxetane-amine? A: Proceed with extreme caution. HCl is often too aggressive. The chloride ion is a strong nucleophile that can open the protonated ring.

Recommended Workflow:

  • Screen Counter-ions: Prioritize non-nucleophilic, weaker acids.

    • Safe Tier: Fumaric acid, Succinic acid, Maleic acid.

    • Risky Tier: Hydrochloric acid, Methanesulfonic acid (Mesylate).

    • Danger Tier: Hydrobromic acid (Bromide is a potent nucleophile).

  • Stability Assay: Before committing to a salt, run the "Acid Stress Test" :

    • Dissolve compound in 0.1 N HCl (pH 1.2).

    • Incubate at 37°C for 2 hours (mimicking gastric residence).

    • Analyze via LC-MS for [M+18] (diol formation) or [M+36] (chlorohydrin).

Data: Acid Stability Comparison
Scaffold TypeStability in 0.1 N HCl (t½)Metabolic Stability (HLM)Recommendation
2-Substituted Oxetane < 10 mins (Rapid Decomposition)Low (Oxidative ring opening)Avoid if possible.
3-Monosubstituted ~ 1 - 4 hoursModerateUse with enteric coating.
3,3-Disubstituted > 24 hours (Generally Stable)High (Metabolic blocker)Preferred for oral drugs.

Module 3: Formulation Strategies (Development Phase)

Issue: "I cannot modify the structure, and salts are unstable. How do I formulate?"

Root Cause Analysis: If the intrinsic solubility is low and salt formation is precluded by acid instability, you must rely on amorphous forms or complexation.

Troubleshooting Protocol:

  • Amorphous Solid Dispersions (ASD):

    • Technique: Spray drying or hot-melt extrusion (HME).

    • Polymer Selection: Crucial. Avoid acidic polymers (e.g., HPMCAS-L) if your oxetane is highly acid-sensitive.

    • Recommendation: Use neutral polymers like PVPVA (Copovidone) or HPMC . These stabilize the amorphous form via hydrogen bonding with the oxetane oxygen without donating protons.

  • Cyclodextrin Complexation:

    • Why: Oxetanes are small and fit well into the cavity of

      
      -cyclodextrins.
      
    • Protocol: Use HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin). The hydrophobic cavity shields the oxetane from aqueous acid hydrolysis while the hydrophilic exterior improves solubility.
      
Visual Logic: Formulation & Stability Workflow

FormulationStrategy Input Insoluble Oxetane Compound AcidTest Stable in 0.1 N HCl? Input->AcidTest BranchStable Yes (Stable) AcidTest->BranchStable >24h t½ BranchUnstable No (Unstable) AcidTest->BranchUnstable <1h t½ SaltScreen Salt Screen (Avoid HCl) BranchStable->SaltScreen ASD_Neutral ASD w/ Neutral Polymer (PVPVA) BranchUnstable->ASD_Neutral Enteric Enteric Coated Capsule BranchUnstable->Enteric

Figure 2: Workflow for selecting formulation strategy based on acid stability data.

Module 4: FAQ - Quick Technical Fixes

Q1: My oxetane compound shows two peaks in HPLC after sitting in the autosampler. What happened?

  • A: Check your mobile phase. If you are using 0.1% TFA (Trifluoroacetic acid) and your run time is long, you are likely hydrolyzing the ring during the analysis.

  • Fix: Switch to 0.1% Formic Acid (weaker) or Ammonium Bicarbonate (basic pH 7.4) for the LC method.

Q2: Can I use oxetane as a bioisostere for a morpholine?

  • A: Yes, specifically the 2-oxa-6-azaspiro[3.3]heptane system. It is a "morpholine surrogate" with much lower lipophilicity and higher solubility, often without the metabolic liability of morpholine oxidation.

Q3: Does the oxetane ring participate in hydrogen bonding?

  • A: Yes. The oxygen lone pairs are more exposed (sp3 character) than in larger ethers like THF. It acts as a strong Hydrogen Bond Acceptor (HBA), which is the primary driver for its solubility advantage over cycloalkanes.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][5][6][7][8][9] Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Mullins, S. J., et al. (2023).[8] Oxetanes in Drug Discovery Campaigns.[1][2][4][5][7][8] Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

The Polar Stealth: Comparative Guide to Oxetane vs. Gem-Dimethyl Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grease Ball" Problem

In modern drug discovery, the gem-dimethyl group (


) is a classic tool to induce the Thorpe-Ingold effect—restricting conformational freedom to lock bioactive poses. However, this comes at a steep price: increased lipophilicity (

), poor aqueous solubility, and the introduction of metabolic "hot spots" (benzylic/allylic oxidation).

The oxetane ring (specifically the 3,3-disubstituted variant) has emerged as the superior "polar stealth" isostere. It mimics the steric bulk and directional vectors of the gem-dimethyl group but utilizes its ether oxygen to lower


, modulate pKa, and block metabolic degradation.

This guide provides the decision framework, data, and protocols required to execute this bioisosteric switch.

Physicochemical Profiling: The Data

The substitution of a gem-dimethyl group with an oxetane ring is not merely a structural change; it is a physicochemical rescue strategy.

Comparative Metrics

The following table summarizes the shift in properties when replacing a gem-dimethyl group with an oxetane in a typical drug-like scaffold.

Parametergem-Dimethyl (

)
Oxetane (

)
Impact of Switch
Lipophilicity (

)
Baseline (High)-0.4 to -1.3 unitsMajor Improvement: Reduces non-specific binding and improves solubility.
Solubility LowHighCan increase solubility by 4x to >4000x .[1]
Basicity (pKa of

-amine)
High (e.g., ~9-10)Reduced (~6-7)Toxicity Reduction: Lowers hERG liability by reducing cationic character at physiological pH.
Metabolic Stability (

)
Low (C-H oxidation prone)HighBlocks CYP450 oxidation sites; ring is surprisingly stable to hydrolysis.
Bond Angle ~109.5° (Tetrahedral)~107° (C-C-C)Isosteric: Retains the "pucker" required for bioactive conformation.
The pKa Modulation Effect

One of the most critical, yet overlooked, advantages of the oxetane switch is its ability to modulate the basicity of adjacent amines. High basicity often correlates with hERG channel inhibition (cardiotoxicity) and phospholipidosis.

  • Mechanism: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) through the short 
    
    
    
    -framework.[2][3]
  • Result: If an amine is attached to the 3-position, its pKa is typically suppressed by 2.5 – 3.0 log units compared to the gem-dimethyl analog.[4]

Decision Logic & Structural Biology

Before synthesis, use this logic flow to determine if an oxetane replacement is viable for your lead series.

Oxetane_Decision_Logic Start Lead Compound Analysis Issue_LogP Issue: High LogP / Low Solubility? Start->Issue_LogP Issue_Metab Issue: Metabolic Hotspot (C-H)? Start->Issue_Metab Issue_hERG Issue: hERG / High Amine pKa? Start->Issue_hERG Check_Sterics Check: Is Gem-Dimethyl critical for conformation? Issue_LogP->Check_Sterics Yes Issue_Metab->Check_Sterics Yes Issue_hERG->Check_Sterics Yes Solution_Oxetane STRATEGY: 3,3-Disubstituted Oxetane Switch Check_Sterics->Solution_Oxetane Yes (Maintains Vector) Solution_Other Consider other isosteres (Cyclobutane, Spirocycles) Check_Sterics->Solution_Other No (Planarity OK)

Figure 1: Decision tree for deploying oxetane isosteres in lead optimization.

Structural Integrity

The 3,3-disubstituted oxetane is a "puckered" ring. While a cyclobutane is often too lipophilic and a carbonyl is planar, the oxetane strikes a balance.

  • Exit Vectors: The angle between substituents at the 3-position is slightly compressed compared to a perfect tetrahedron, but the spatial volume occupied is remarkably similar to the gem-dimethyl group, ensuring the ligand still fits the binding pocket.

Experimental Protocols

The synthesis of 3,3-disubstituted oxetanes can be challenging due to ring strain. The following protocol is based on the robust Malonate-Diol-Cyclization strategy established by the Carreira group and widely adopted in pharma (e.g., Roche, AstraZeneca).

Protocol A: Synthesis of 3,3-Disubstituted Oxetane Scaffold

Objective: Create a generic 3,3-disubstituted oxetane building block from a malonate precursor.

Reagents:

  • Dimethyl malonate derivative (R-substituted)[5]

  • 
     (LAH)
    
  • n-Butyllithium (n-BuLi)

  • Tosyl chloride (TsCl)

  • Potassium tert-butoxide (KOtBu)

Workflow:

  • Reduction to Diol:

    • Dissolve the substituted dimethyl malonate (1.0 eq) in anhydrous THF at 0°C.

    • Slowly add

      
       (2.5 eq) under 
      
      
      
      atmosphere.
    • Reflux for 2 hours. Quench via Fieser workup.

    • Result: 2-substituted propane-1,3-diol.

  • Monotosylation (The Critical Step):

    • Dissolve the diol (1.0 eq) in THF. Add n-BuLi (1.0 eq) at -78°C to deprotonate one alcohol.

    • Add TsCl (1.0 eq) dissolved in THF. Allow to warm to 0°C over 1 hour.

    • Why: Statistical monotosylation is difficult; using n-BuLi ensures kinetic control to favor the mono-anion reaction.

  • Intramolecular Cyclization:

    • To the crude monotosylate in THF, add n-BuLi (1.1 eq) or KOtBu at -78°C.

    • Allow to warm to room temperature. The internal alkoxide will displace the tosylate (5-exo-tet is disfavored, but 4-exo-tet works here due to the proximity).

    • Purification: Flash chromatography on silica gel (Note: Oxetanes are generally stable on silica, but avoid highly acidic stains).

Synthesis_Workflow Malonate Dimethyl Malonate (R-CH(COOMe)2) Diol 1,3-Diol (Reduction) Malonate->Diol LiAlH4, THF Tosylate Mono-Tosylate (Activation) Diol->Tosylate n-BuLi, TsCl Oxetane 3,3-Disubstituted Oxetane Tosylate->Oxetane n-BuLi (Cyclization)

Figure 2: The Carreira-Roche synthetic route for 3,3-disubstituted oxetanes.

Protocol B: Metabolic Stability Assay (Microsomal Clearance)

Objective: Verify the stability of the oxetane ring against oxidative metabolism.[5]

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[6]
    
  • Sampling: Take aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope is

    
    .
    
    • 
      .
      
    • Validation: Oxetane analogs should show lower

      
       than gem-dimethyl variants due to the removal of accessible H-atoms.
      

Case Study: GDC-0349 (Genentech)

This case study exemplifies the "pKa modulation" capability of oxetanes.

  • Challenge: A lead mTOR inhibitor contained a piperazine/amine moiety with a gem-dimethyl group.

    • Problem: High pKa (7.6) led to hERG inhibition (

      
      ) and high clearance.[2][3]
      
  • Solution: Replacement of the gem-dimethyl-bearing carbon with an oxetane ring (specifically an N-linked oxetane or oxetane adjacent to amine).[7]

  • Outcome:

    • pKa: Dropped from 7.6 to 5.0 (Reduced basicity).[2][3]

    • hERG:

      
       improved to >100 
      
      
      
      (Safety margin established).
    • Clearance: 10-fold reduction in free plasma clearance.[2][3]

This confirms that oxetanes are not just "spacers" but active modulators of electronic properties.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][8][9][10][11] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Isosteres of Gem-Dimethyl Groups." Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8][12][13] Chemical Reviews.

  • Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Pharmacological Profiling of Oxetane vs Gem-Dimethyl Analogs." ACS Medicinal Chemistry Letters.

Sources

Biological activity of (4-Aminooxan-4-yl)methanol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of (4-Aminooxan-4-yl)methanol Hydrochloride Derivatives

Executive Summary: The "Oxane" Advantage

(4-Aminooxan-4-yl)methanol hydrochloride (also known as (4-aminotetrahydro-2H-pyran-4-yl)methanol) is a high-value pharmacophore in modern drug discovery. It serves as a superior bioisostere to the traditional cyclohexyl or piperidinyl scaffolds.

The core value proposition of this scaffold lies in its ability to lower lipophilicity (LogP) while maintaining structural rigidity. By introducing an oxygen atom into the saturated ring (the "oxane" or tetrahydropyran motif), medicinal chemists can significantly reduce the Lipophilic Metabolism Efficiency (LipMetE) , thereby improving solubility and metabolic stability without sacrificing binding affinity.

This guide analyzes the biological performance of derivatives containing this motif, with a specific focus on ALK5 (TGF-β type I receptor) inhibitors , where this scaffold has demonstrated clinical-grade potency.[1]

Comparative Performance Analysis: Oxane vs. Carbocycles

The following table contrasts the physicochemical and biological profiles of the (4-aminooxan-4-yl)methanol scaffold against its direct carbocyclic analog (cyclohexane).

Table 1: Physicochemical & Biological Profile Comparison

Feature(4-Aminooxan-4-yl)methanol Scaffold Cyclohexane Analog Impact on Drug Design
LogP (Lipophilicity) Lower (~1.0–1.5 units) HigherReduced non-specific binding; improved water solubility.
Metabolic Stability High Moderate to LowThe ether oxygen blocks oxidative metabolism (CYP450) often seen at the C-4 position of cyclohexanes.
Solubility Enhanced PoorCritical for oral bioavailability and formulation.
H-Bonding Potential Acceptor (Ether Oxygen) NonePotential for additional H-bond interactions with solvent or target residues.
Conformational Bias Rigid Chair Conformation Rigid ChairMaintains the spatial orientation of substituents required for target binding.
Mechanistic Insight: The "LipMetE" Factor

The "oxane" ring lowers the Lipophilic Metabolism Efficiency (LipMetE) . In high-throughput screening, cyclohexane derivatives often fail due to rapid microsomal clearance (high


). The tetrahydropyran ring of (4-aminooxan-4-yl)methanol prevents the "grease ball" effect, reducing clearance while retaining the steric bulk necessary to fill hydrophobic pockets in enzymes like kinases.

Case Study: ALK5 Inhibition (Compound 8h)

The most prominent application of this scaffold is in the development of inhibitors for ALK5 (Activin-like kinase 5) , a key receptor in the TGF-β signaling pathway implicated in fibrosis and cancer.[2][3]

Compound: 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivative (Compound 8h).

Experimental Data Summary:

  • Target: ALK5 (TGF-β Type I Receptor).[1][2][4][5][6]

  • Potency (Enzymatic):

    
    .[7]
    
  • Cellular Potency (NIH3T3):

    
    .[1][7]
    
  • In Vivo Efficacy: 30 mg/kg (oral) significantly inhibited tumor growth in CT26 xenograft models.[1][7]

Key Finding: The tetrahydropyran ring at the 3-position of the pyrazole core was essential for balancing potency with pharmacokinetic (PK) properties. Analogues with a simple phenyl or cyclohexyl group often suffered from poor solubility or hERG channel inhibition (cardiotoxicity risk), which the polar oxygen of the oxane ring helps mitigate.

Visualizations

Diagram 1: The Scaffold Hop Strategy

This diagram illustrates the medicinal chemistry logic of replacing a cyclohexane scaffold with the (4-aminooxan-4-yl)methanol motif to improve drug-like properties.

ScaffoldHop Cyclohexane Cyclohexane Scaffold (High LogP, High Clearance) Design Design Strategy: Insert Oxygen (Bioisostere) Maintain Rigidity Cyclohexane->Design Metabolic Liability Oxane (4-Aminooxan-4-yl)methanol (Lower LogP, High Stability) Design->Oxane Scaffold Hop Outcome Optimized Drug Candidate (e.g., ALK5 Inhibitor 8h) Improved Solubility & PK Oxane->Outcome Derivatization

Caption: Transition from carbocyclic scaffolds to the tetrahydropyran motif improves metabolic stability and solubility.

Diagram 2: ALK5 Signaling & Inhibition Pathway

This diagram maps the biological pathway where the derivative (Compound 8h) exerts its therapeutic effect.

ALK5Path TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (Type II + ALK5) TGFB->Receptor Binds Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Activates Inhibitor Oxane Derivative (8h) (Inhibits Phosphorylation) Inhibitor->Receptor Blocks ATP Binding Nucleus Nuclear Translocation (Smad Complex) Smad23->Nucleus Transcription Gene Transcription (Fibrosis/EMT/Apoptosis) Nucleus->Transcription

Caption: Mechanism of action for (4-aminooxan-4-yl)methanol derivatives in the TGF-β/ALK5 signaling cascade.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-Oxane Derivative (Compound 8h Precursor)

Context: This protocol describes the formation of the pyrazole core attached to the tetrahydropyran ring, a critical step in synthesizing ALK5 inhibitors.

  • Reagents: (4-Aminooxan-4-yl)methanol (starting material), hydrazine monohydrate, ethanol.

  • Step 1 (Diketo Formation): React the appropriate acetyl-tetrahydropyran precursor with an ester (e.g., ethyl nicotinate for the pyridine moiety) using a base (LiHMDS) in THF at -78°C to form the 1,3-diketone intermediate.

  • Step 2 (Cyclization): Dissolve the 1,3-diketone in ethanol. Add hydrazine monohydrate (1.2 eq).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to room temperature. Remove solvent under vacuum. Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient) to yield the 3-(tetrahydro-2H-pyran-4-yl)-pyrazole core.

Protocol B: ALK5 Kinase Inhibition Assay

Context: Validating the potency of the synthesized derivative.[2][5][6][7][8][9][10][11]

  • System: Radiometric kinase assay (

    
    -ATP) or FRET-based assay.
    
  • Enzyme: Recombinant human ALK5 (TGF-β R1) kinase domain.

  • Substrate: GST-Smad2 or a generic peptide substrate.

  • Procedure:

    • Prepare 3-fold serial dilutions of the test compound (starting at 10

      
      M) in assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Brij-35).
      
    • Incubate compound with ALK5 enzyme (5–10 nM) for 15 mins at RT.

    • Initiate reaction by adding ATP (

      
       concentration) and substrate.
      
    • Incubate for 60 mins at 30°C.

    • Stop reaction (e.g., with phosphoric acid or EDTA).

  • Detection: Measure incorporated radioactivity (scintillation counting) or fluorescence signal.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate

    
    .
    
    • Validation Criteria: Reference inhibitor (e.g., SB-431542) should yield an

      
       ~94 nM.
      

References

  • Zhao, L. et al. (2022). "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Müller, C. et al. (2013). "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'Lipophilic Metabolism Efficiency' (LipMetE)." Journal of Medicinal Chemistry.

  • Gellibert, F. et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Nortcliffe, A. et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to the Stereochemical Validation of (4-Aminooxan-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The (4-Aminooxan-4-yl)methanol scaffold represents a privileged heterocyclic system, appearing in a variety of biologically active compounds. Its rigid oxane ring, substituted with a quaternary stereocenter bearing both an amino and a hydroxymethyl group, presents a unique challenge for unambiguous stereochemical assignment. This guide provides a comparative analysis of the primary analytical techniques for the validation of the stereochemistry of this critical class of molecules, offering insights into the causality behind experimental choices and providing actionable protocols.

The Stereochemical Challenge of the (4-Aminooxan-4-yl)methanol Scaffold

The core of the challenge lies in the 4,4-disubstituted oxane ring. The presence of two functional groups at the same carbon atom eliminates the possibility of using proton-proton coupling constants directly at the stereocenter for determining the relative orientation of these groups. Furthermore, the oxane ring can exist in a chair conformation, and the orientation of the amino and hydroxymethyl groups relative to the ring (axial vs. equatorial) and to each other is crucial for defining the molecule's overall shape and its interaction with biological targets.

This guide will compare and contrast the following key techniques for stereochemical validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry and conformational analysis in solution.

  • Single-Crystal X-ray Crystallography: The gold standard for unambiguous determination of both relative and absolute stereochemistry in the solid state.

  • Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and diastereomers, and for the determination of enantiomeric purity.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful technique for determining the absolute configuration of chiral molecules in solution.

  • Chemical Derivatization: To create new stereocenters or rigidify the structure for easier analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry and Conformation

NMR spectroscopy is the most powerful tool for probing the solution-state structure and conformation of molecules. For (4-Aminooxan-4-yl)methanol derivatives, a combination of 1D and 2D NMR techniques is essential to piece together the stereochemical puzzle.

A. The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and provides through-space correlations, making it invaluable for determining the relative orientation of substituents. For small molecules, an NOE can be observed between protons up to 4Å apart[1][2]. Both 1D selective NOE experiments and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed[1][2][3].

Experimental Causality: In the context of (4-Aminooxan-4-yl)methanol derivatives, NOE experiments are crucial for establishing the spatial relationship between the protons of the hydroxymethyl group (-CH₂OH) and the protons on the oxane ring. For instance, an NOE between the hydroxymethyl protons and the axial protons at C2/C6 would suggest an axial orientation of the hydroxymethyl group. Conversely, an NOE to the equatorial protons at C2/C6 would indicate an equatorial orientation.

Caption: NOE correlations for determining substituent orientation.

B. J-Coupling Analysis: Deciphering Ring Conformation

While J-coupling cannot be directly used at the C4 stereocenter, the ³J(H,H) coupling constants between the protons on the oxane ring provide critical information about the ring's conformation. The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller coupling constants (1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Experimental Causality: By carefully analyzing the coupling patterns of the protons at C2, C3, C5, and C6, one can confirm that the oxane ring adopts a chair conformation. This is a prerequisite for correctly interpreting the NOE data to assign the orientation of the C4 substituents.

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: Dissolve 5-10 mg of the (4-Aminooxan-4-yl)methanol derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥400 MHz). For small molecules (MW < 600), NOESY is generally suitable. For intermediate-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive[1]. A mixing time of 500-800 ms is typically used for small molecules.

  • Data Processing: Process the 2D data with appropriate window functions and perform baseline correction[1].

  • Analysis: Identify cross-peaks that indicate through-space correlations. Correlate the hydroxymethyl protons with the protons on the oxane ring to determine its orientation. Similarly, look for correlations between the amino proton (if not exchanging rapidly with the solvent) and other protons.

II. Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule in the solid state. It is considered the gold standard for stereochemical determination as it directly visualizes the arrangement of atoms.

Experimental Causality: For a (4-Aminooxan-4-yl)methanol derivative, a successful crystal structure determination will unequivocally establish the relative stereochemistry of the amino and hydroxymethyl groups and their orientation with respect to the oxane ring. If the molecule crystallizes in a chiral space group, the absolute configuration can also be determined, often with high confidence. The crystal structure of a related pyrano[4,3-b]pyran derivative shows how the conformation and connectivity of the heterocyclic system can be definitively established[4][5].

Molecule Chiral Molecule in Solution Crystal Single Crystal Growth Molecule->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Electron Density Map Diffraction->Data Structure 3D Molecular Structure (Relative & Absolute Stereochemistry) Data->Structure Molecule Chiral Molecule in Solution VCD_Measurement Measure Experimental VCD Spectrum Molecule->VCD_Measurement DFT_Calculation DFT Calculation of VCD Spectra for R and S Enantiomers Molecule->DFT_Calculation Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison DFT_Calculation->Comparison Absolute_Config Determine Absolute Configuration Comparison->Absolute_Config

Sources

A Comparative Guide to the Aqueous Solubility of (4-Aminooxan-4-yl)methanol Hydrochloride and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the aqueous solubility of (4-Aminooxan-4-yl)methanol hydrochloride and its structurally related analogs. In the landscape of drug discovery and development, aqueous solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability and therapeutic efficacy.[1] Poor solubility can impede absorption, leading to unreliable in vitro results and potential failure in later stages of development.[2] This document is intended for researchers, scientists, and drug development professionals, offering both comparative data and detailed experimental protocols to aid in the selection and optimization of lead candidates.

Introduction: The Critical Role of Solubility in Medicinal Chemistry

The journey of a drug candidate from a promising lead to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle. A compound's ability to dissolve in an aqueous medium is a prerequisite for its absorption from the gastrointestinal tract and subsequent distribution throughout the body. The hydrochloride salt form of amine-containing compounds is a common strategy to enhance solubility.[3][4] However, even within a series of structurally similar analogs, minor modifications can lead to significant differences in their solubility profiles.

This guide focuses on (4-Aminooxan-4-yl)methanol hydrochloride, a heterocyclic compound of interest, and compares its likely solubility characteristics with key structural analogs. By understanding the structure-solubility relationships within this chemical space, researchers can make more informed decisions in the early stages of drug discovery.

Comparative Solubility Analysis

While specific experimental data for (4-Aminooxan-4-yl)methanol hydrochloride is not publicly available, we can infer its likely solubility relative to its analogs based on established principles of medicinal chemistry. The following table presents a comparative analysis, with solubility categories based on the United States Pharmacopeia (USP) standards. The data for the analogs is derived from a combination of publicly available information on similar structures and predictive models based on their physicochemical properties.

Compound NameStructureKey Structural DifferencePredicted Solubility (mg/mL)Predicted USP Solubility Category
(4-Aminooxan-4-yl)methanol hydrochloride OCC1(N)CCOCC1.ClOxane Ring 50 - 100Soluble
(4-Aminopiperidin-4-yl)methanol dihydrochloride OCC1(N)CCNCC1.2ClPiperidine Ring (N-H) > 100Freely Soluble
trans-4-Aminocyclohexyl)methanol hydrochloride OCC1CCC(N)CC1.ClCyclohexane Ring 33 - 50Sparingly Soluble to Soluble
(4-Aminophenyl)methanol hydrochloride NCc1ccc(CO)cc1.ClPhenyl Ring 10 - 33Sparingly Soluble

Rationale for Predicted Solubilities:

  • (4-Aminooxan-4-yl)methanol hydrochloride: The presence of the oxygen atom in the oxane ring is expected to increase the molecule's polarity and capacity for hydrogen bonding with water, leading to good solubility.

  • (4-Aminopiperidin-4-yl)methanol dihydrochloride: The nitrogen atom in the piperidine ring can be protonated, forming a dihydrochloride salt. This additional charged center significantly enhances the molecule's interaction with water, likely making it the most soluble among the analogs.

  • trans-(4-Aminocyclohexyl)methanol hydrochloride: The replacement of the heteroatom with a carbon in the cyclohexane ring reduces the overall polarity compared to the oxane and piperidine analogs. This is predicted to result in lower, though still considerable, aqueous solubility.[5]

  • (4-Aminophenyl)methanol hydrochloride: The aromatic phenyl ring introduces significant hydrophobicity, which is expected to decrease its water solubility compared to its aliphatic counterparts.[6]

Experimental Protocols for Solubility Determination

To empower researchers to validate these predictions and characterize their own compounds, we provide detailed protocols for both thermodynamic and kinetic solubility assays. The shake-flask method is presented as the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[7] For higher throughput screening in early discovery phases, a kinetic solubility protocol is also described.[1]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is a fundamental property.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound prep_vial Add compound and buffer to a glass vial prep_compound->prep_vial prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) prep_buffer->prep_vial shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute the filtrate filter->dilute quantify Quantify concentration by HPLC-UV or LC-MS/MS dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of the solid test compound into a clear glass vial. The excess solid should be visually apparent.

    • Add a precise volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be maintained throughout.[7]

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand briefly.

    • To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining particulate matter.

  • Analysis:

    • Prepare a calibration curve of the test compound in the same buffer.

    • Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of the calibration curve.

    • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.

    • Calculate the original solubility of the compound in mg/mL or µg/mL, accounting for the dilution factor.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can remain in an aqueous buffer without precipitating.[1] This method is faster than the thermodynamic assay and is well-suited for early-stage drug discovery.[2][4]

Experimental Workflow:

G cluster_prep Preparation cluster_addition Compound Addition & Incubation cluster_analysis Analysis prep_stock Prepare a concentrated stock solution in DMSO (e.g., 10 mM) add_dmso Add a small volume of DMSO stock to the buffer prep_stock->add_dmso prep_plate Dispense aqueous buffer into a 96-well plate prep_plate->add_dmso incubate Incubate at room temperature with shaking for 1-2 hours add_dmso->incubate measure Measure turbidity using a nephelometer or absorbance using a plate reader incubate->measure determine Determine the concentration at which precipitation occurs measure->determine

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[2]

    • In a 96-well plate, dispense the desired aqueous buffer into each well.

  • Compound Addition and Incubation:

    • Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

    • Seal the plate and incubate at room temperature with gentle shaking for 1 to 2 hours.[1]

  • Analysis:

    • After incubation, assess for precipitation. This can be done visually or, more quantitatively, by measuring the turbidity (light scattering) of each well using a nephelometer. Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or LC-MS/MS.

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Structure-Solubility Relationships and Mechanistic Insights

The solubility of amine hydrochloride salts is governed by a delicate balance of intermolecular forces.[3] The protonated amine group provides a positive charge that readily interacts with the partial negative charge on the oxygen atoms of water molecules through ion-dipole interactions. Additionally, the hydroxyl group and the ether oxygen in the oxane ring of the parent compound can act as hydrogen bond donors and acceptors, respectively, further promoting aqueous solubility.[8]

The structural modifications in the analogs influence this balance:

  • Introduction of another basic nitrogen (Piperidine analog): The piperidine nitrogen provides a second site for protonation, leading to a dicationic species at physiological pH. This significant increase in charge density dramatically enhances the electrostatic interactions with water, leading to higher solubility.

  • Removal of the heteroatom (Cyclohexane analog): Replacing the polar ether oxygen with a nonpolar methylene group in the cyclohexane analog reduces the molecule's overall polarity and removes a hydrogen bond acceptor site. This diminishes its ability to interact favorably with water, thus decreasing its solubility.

  • Introduction of an aromatic ring (Phenyl analog): The flat, nonpolar surface of the phenyl ring is hydrophobic and disrupts the hydrogen-bonding network of water. This unfavorable interaction leads to a decrease in solubility compared to the aliphatic cyclic analogs.

Conclusion

The aqueous solubility of (4-Aminooxan-4-yl)methanol hydrochloride and its analogs is a critical parameter that dictates their potential as drug candidates. This guide has provided a framework for understanding and comparing the solubility of these compounds based on their structural features. The predicted trend in solubility is: Piperidine analog > Oxane analog > Cyclohexane analog > Phenyl analog. The provided experimental protocols offer robust methods for determining both thermodynamic and kinetic solubility, enabling researchers to generate crucial data for lead optimization and candidate selection. By integrating theoretical understanding with rigorous experimental validation, the path towards developing effective therapeutics with optimal physicochemical properties can be navigated more efficiently.

References

  • Google Patents. (n.d.). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved February 3, 2026, from [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Retrieved February 3, 2026, from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). (4-Aminophenyl)-methanol hydrochloride. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Phase selective solubility for polysiloxanes (4-7) in biphasic mixtures formed thermomorphically or by water addition. Retrieved February 3, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 3, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 3, 2026, from [Link]

  • Medium. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved February 3, 2026, from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Glucose. Retrieved February 3, 2026, from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 3, 2026, from [Link]

  • LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved February 3, 2026, from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved February 3, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminooxan-4-yl)methanol hydrochloride
Reactant of Route 2
(4-Aminooxan-4-yl)methanol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.